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  • Product: Fmoc-N-Me-D-Asn(Trt)-OH

Core Science & Biosynthesis

Foundational

Advanced Solid-Phase Peptide Synthesis Using Fmoc-N-Me-D-Asn(Trt)-OH: A Technical Whitepaper

Executive Summary The incorporation of non-natural, N-methylated amino acids is a cornerstone strategy in modern medicinal chemistry to enhance the pharmacological properties of peptide therapeutics. By introducing confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural, N-methylated amino acids is a cornerstone strategy in modern medicinal chemistry to enhance the pharmacological properties of peptide therapeutics. By introducing conformational constraints and increasing resistance to proteolytic degradation, N-methylation significantly improves in vivo stability and bioavailability 1[1]. However, the steric hindrance imposed by the N-methyl group presents profound challenges during Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides an authoritative, self-validating protocol for the integration of Fmoc-N-Me-D-Asn(Trt)-OH (CAS: 2044711-09-1), detailing the mechanistic causality behind optimized coupling strategies.

Physicochemical Profile & Structural Rationale

Fmoc-N-Me-D-Asn(Trt)-OH is a highly specialized building block. The D-stereocenter further protects the peptide from endogenous L-proteases, while the Trityl (Trt) group protects the asparagine side-chain amide from unwanted dehydration (nitrile formation) during carboxyl activation 2[2].

Quantitative Data Summary
PropertyValue
IUPAC Name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid
CAS Number 2044711-09-1
Molecular Weight 610.7 g/mol
Exact Mass 610.24677219 Da
XLogP3 (Lipophilicity) 6.8
Topological Polar Surface Area 95.9 Ų

Data sourced from 3[3].

Mechanistic Causality: Overcoming Steric Hindrance

The primary failure point in synthesizing N-methylated peptides is incomplete coupling. Standard coupling reagents like HDBTU or HBTU activate the carboxyl group to form a HOBt ester, which is often insufficiently reactive to overcome the steric bulk of an N-methylated amine nucleophile 4[4]. Furthermore, sluggish coupling increases the risk of racemization at the α-carbon 5[5].

To force the reaction to completion, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used. HATU generates a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, facilitating the nucleophilic attack via hydrogen bonding with the incoming amine.

G A Resin-Bound Peptide (Free Amine) D Sterically Hindered Transition State A->D Nucleophilic Attack B Fmoc-N-Me-D-Asn(Trt)-OH + HATU/DIPEA C HOAt-Active Ester (Highly Reactive) B->C Activation (2-5 min) C->D E Successful Peptide Bond (N-Methylated) D->E Extended Time (1-4 hours)

Reaction pathway for HATU-mediated coupling of sterically hindered N-methylated amino acids.

Optimized SPPS Protocol for N-Methylated Residues

To ensure high-fidelity synthesis, the following protocol establishes a self-validating loop. Every step is designed with specific chemical causality to mitigate the risks associated with N-methylated D-amino acids.

Workflow S1 1. Resin Swelling (DMF, 30-60 min) S2 2. Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 3. Pre-activation (HATU, DIPEA, 2-5 min) S2->S3 S4 4. Coupling (1-4 hrs, Agitation) S3->S4 S5 5. Monitoring (Bromophenol Blue Test) S4->S5 S5->S4 If Positive (Re-couple) S6 6. Cleavage & Deprotection (TFA/Scavengers) S5->S6 If Negative (Complete)

Iterative SPPS workflow featuring self-validating monitoring for N-methylated residues.

Step-by-Step Methodology

Step 1: Resin Swelling

  • Action: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Causality: Solvation expands the polymer matrix, maximizing the surface area and ensuring uniform diffusion of the bulky Fmoc-N-Me-D-Asn(Trt)-OH into the porous core of the resin.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Causality: Piperidine acts as a weak base, deprotonating the acidic fluorene proton to initiate a β-elimination reaction. This releases carbon dioxide and a reactive dibenzofulvene by-product, which is subsequently scavenged by excess piperidine to form a stable adduct 2[2].

Step 3: Amino Acid Pre-Activation

  • Action: In a separate vial, dissolve 4.0 equivalents of Fmoc-N-Me-D-Asn(Trt)-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow activation for 2-5 minutes at room temperature.

  • Causality: HATU is strictly required over HBTU for N-methylated residues. The slight sub-stoichiometric ratio of HATU (3.9 eq) relative to the amino acid (4.0 eq) prevents capping of the resin-bound free amine by unreacted uronium species 4[4].

Step 4: Coupling

  • Action: Transfer the activated solution to the resin. Agitate vigorously for 1 to 4 hours.

  • Causality: The N-methyl group severely restricts the trajectory of nucleophilic attack. Extended coupling times (up to 4 hours) are mandatory to prevent truncated peptide sequences and maximize the yield of the difficult peptide bond 4[4].

Analytical Validation & Cleavage

Step 5: Self-Validating Monitoring (The Bromophenol Blue Test)

  • Action: Extract a few resin beads and perform a Bromophenol Blue test.

  • Causality: The industry-standard Kaiser test is fundamentally unreliable for secondary (N-methylated) amines and will yield false negatives. Bromophenol blue accurately detects unreacted secondary amines 4[4].

    • Decision Matrix: If the beads turn blue (positive), the coupling is incomplete; execute a second coupling cycle with fresh reagents. If the beads remain yellow/green (negative), proceed to the next SPPS cycle.

Step 6: Final Cleavage and Deprotection

  • Action: Treat the final peptide-resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Causality: The highly acidic TFA environment globally cleaves the peptide from the solid support while simultaneously stripping the Trityl (Trt) protecting group from the D-Asparagine side chain. Scavengers (TIS and water) are critical to quench the highly reactive trityl cations generated during this step, preventing them from re-alkylating the peptide backbone 2[2].

References

  • PubChem - Fmoc-N-Me-D-Asn(Trt)-OH Compound Summary.
  • BenchChem - Application Notes and Protocols for the Coupling of N-Methyl
  • National Institutes of Health (PMC) - Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • AltaBioscience - Fmoc Amino Acids for SPPS.
  • American Chemical Society (ACS) - Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

Sources

Exploratory

N-Methylation of the Peptide Backbone: A Technical Guide to Enhancing Metabolic Stability

Introduction: The Challenge of Peptide Therapeutics Peptide-based drugs have emerged as a significant class of therapeutics, offering high potency and selectivity in treating a wide range of diseases.[1] However, their c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Peptide Therapeutics

Peptide-based drugs have emerged as a significant class of therapeutics, offering high potency and selectivity in treating a wide range of diseases.[1] However, their clinical potential is often hindered by inherent pharmacokinetic limitations, primarily their susceptibility to enzymatic degradation.[2][3][4] The peptide bonds of the backbone are readily recognized and cleaved by a multitude of proteases present in biological systems, leading to a short in vivo half-life and reduced bioavailability.[2][5]

To overcome these challenges, medicinal chemists employ various strategies to modify the peptide structure, enhancing its resilience to metabolic breakdown. One of the most effective and widely adopted strategies is N-methylation , the substitution of the amide proton with a methyl group on the peptide backbone.[1][6][7] This seemingly minor modification can profoundly impact the peptide's metabolic stability, conformational properties, and overall druggability.[4][8][9]

This guide provides an in-depth technical overview of the principles and practices of utilizing N-methylation to improve the metabolic stability of therapeutic peptides. We will explore the underlying mechanisms, detail the synthetic and analytical methodologies, and discuss the broader implications for drug design and development. While the initial query referred to "N-methyl D-Asn," it is important to clarify that N-methylation is a broader strategy applicable to various amino acid residues within a peptide sequence, not limited to D-asparagine. The principles discussed herein apply to the N-methylation of the peptide backbone in general.

Mechanism of Action: How N-Methylation Confers Proteolytic Resistance

The primary mechanism by which N-methylation enhances metabolic stability is through steric hindrance . Proteolytic enzymes, such as trypsin and chymotrypsin, have specific recognition sequences and a defined active site architecture.[2] The catalytic process involves the binding of the substrate peptide in a conformation that allows for the nucleophilic attack on the carbonyl carbon of the peptide bond.[10]

The introduction of a methyl group on the amide nitrogen physically obstructs the approach of the enzyme and disrupts the precise alignment required for catalysis.[6][8] This steric shield effectively "hides" the cleavage site from the protease, significantly reducing the rate of hydrolysis.[8]

Furthermore, N-methylation imparts significant conformational constraints on the peptide backbone.[6] The presence of the methyl group can:

  • Favor a cis-amide bond conformation: While typical amide bonds in peptides predominantly adopt a trans conformation, N-methylation lowers the energetic barrier for the cis isomer.[11] This can induce turns and other secondary structures that are not recognized by proteases.[12]

  • Eliminate hydrogen bond donors: The amide proton is a crucial hydrogen bond donor for the formation of stable secondary structures like alpha-helices and beta-sheets.[6][12] Removing this proton by N-methylation can destabilize these structures, leading to conformations that are less susceptible to enzymatic cleavage.[12]

The interplay of these steric and conformational effects ultimately renders the N-methylated peptide a poor substrate for proteases, thereby extending its circulation half-life.

cluster_native Native Peptide Degradation cluster_methylated N-Methylated Peptide Resistance P Protease ES Enzyme-Substrate Complex P->ES Binding S Substrate Peptide S->ES Prod Cleaved Products ES->Prod Hydrolysis P2 Protease NoBinding Steric Hindrance Prevents Binding P2->NoBinding S_Me N-Methylated Peptide S_Me->NoBinding

Mechanism of Protease Resistance.

Synthesis of N-Methylated Peptides: A Step-by-Step Protocol

The synthesis of N-methylated peptides is most commonly achieved using solid-phase peptide synthesis (SPPS).[13][14][15] While the incorporation of N-methylated amino acids can be challenging due to slower coupling kinetics, optimized protocols and reagents have made it a routine procedure.[16]

Here, we outline a general protocol for the manual synthesis of an N-methylated peptide using Fmoc/tBu chemistry.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or equivalent coupling additive

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (for peptides containing Trp)

  • Acetonitrile (ACN)

  • Milli-Q water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For N-methylated amino acids: Extend the coupling time to 4-6 hours or overnight. Double coupling may be necessary.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains Trp, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Purification and Analysis:

    • Centrifuge the precipitated peptide, decant the ether, and air-dry the peptide pellet.

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS).

Assessing Metabolic Stability: In Vitro Protease Assay

To quantify the improvement in metabolic stability, in vitro assays using specific proteases or complex biological matrices like plasma are employed.[17][18] Here, we provide a general protocol for assessing peptide stability in the presence of a protease, such as trypsin.

Materials and Reagents:

  • Native and N-methylated peptides

  • Trypsin (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA in ACN)

  • HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the native and N-methylated peptides in an appropriate solvent (e.g., water or PBS).

  • Enzyme Stock Solution: Prepare a stock solution of trypsin in PBS. The final concentration in the assay will need to be optimized.

  • Assay Setup:

    • In a microcentrifuge tube, add the peptide stock solution to pre-warmed PBS (37°C) to a final concentration of 100 µM.

    • Initiate the reaction by adding the trypsin stock solution. A typical enzyme:substrate ratio is 1:100 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will precipitate the enzyme and stop the degradation.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the precipitated enzyme.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the disappearance of the parent peptide peak over time.

    • Identify degradation products by mass spectrometry to determine cleavage sites.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Workflow for In Vitro Peptide Stability Assay.

Quantitative Impact of N-Methylation on Metabolic Stability

The following table summarizes representative data from the literature, illustrating the significant improvements in metabolic stability achieved through N-methylation.

Peptide SequenceModificationProteaseHalf-life (t½) of Native PeptideHalf-life (t½) of N-Methylated PeptideFold ImprovementReference
cyclo(-PFwKTF-)Tri-N-methylationIntestinal Homogenate< 5 min> 240 min> 48x[3][4][9]
Endothelin AntagonistSingle N-methylationRat Liver Homogenate~10 min~120 min12x[8]
GRGDfLMultiple N-methylationHuman PlasmaNot ReportedSignificantly Increased-[3][4]

This table is a representative summary. Absolute values can vary based on specific experimental conditions.

Impact on Conformation and Biological Activity

While N-methylation is a powerful tool for enhancing metabolic stability, it is not without potential trade-offs. The conformational changes induced by N-methylation can also impact the peptide's ability to bind to its target receptor, potentially leading to a decrease in biological activity.[8] Therefore, a careful structure-activity relationship (SAR) study is crucial.

Key Considerations:

  • Position of N-methylation: The location of the N-methyl group is critical. Methylation at a residue essential for receptor binding is likely to be detrimental to activity.[6]

  • "N-Methyl Scan": A common strategy is to perform an "N-methyl scan," where each amino acid in the sequence is systematically replaced with its N-methylated counterpart.[3][4][14] This allows for the identification of positions where methylation is well-tolerated or even beneficial for activity.

  • Conformational Analysis: Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational changes induced by N-methylation.[12]

Conclusion

N-methylation represents a validated and highly effective strategy for improving the pharmacokinetic properties of therapeutic peptides.[7] By enhancing metabolic stability and, in some cases, cell permeability, this modification can significantly increase the oral bioavailability and overall clinical potential of peptide-based drugs.[3][4][9] The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated analogues against their native counterparts, enabling researchers to make data-driven decisions in the drug development process.[7]

References

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Banquy, X., et al. (2011). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic Letters, 14(1), 136-139. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Azzarito, V., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]

  • Biron, E., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]

  • Li, X., et al. (2023). Backbone N-methylation of peptides. SSRN. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. [Link]

  • CD Formulation. (n.d.). Methylated Peptide. CD Formulation. [Link]

  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Taylor & Francis eBooks. (n.d.). Enzymatic Barriers to Peptide and Protein Drug Delivery. Taylor & Francis eBooks. [Link]

  • Digital Depository of the University of Barcelona. (n.d.). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital. [Link]

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 17(6), 433-451. [Link]

  • Wang, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. ResearchGate. [Link]

  • Garczyk, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals, 17(2), 249. [Link]

  • Wesche, F., et al. (2021). Automated high-throughput in vitro assays to identify metabolic hotspots and protease stability of structurally diverse, pharmacologically active peptides for inhalation. Journal of Pharmaceutical and Biomedical Analysis, 206, 114371. [Link]

  • Biondi, L., et al. (2009). Rapid Profiling of Peptide Stability in Proteolytic Environments. Analytical Chemistry, 81(5), 1879-1886. [Link]

  • Albericio, F., & Kruger, H. G. (2012). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Reimer, J. M., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2117997119. [Link]

Sources

Foundational

A Technical Guide to Fmoc-N-Me-D-Asn(Trt)-OH: Properties, Synthesis, and Application

Executive Summary In the landscape of modern drug development, particularly in the synthesis of therapeutic peptides, the demand for building blocks that confer enhanced stability, specific conformations, and improved ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, particularly in the synthesis of therapeutic peptides, the demand for building blocks that confer enhanced stability, specific conformations, and improved pharmacokinetic profiles is paramount. Fmoc-N-Me-D-Asn(Trt)-OH is a highly specialized amino acid derivative designed to meet these advanced requirements. Its unique trifecta of features—an N-methylated backbone, a D-enantiomeric configuration, and a robust side-chain protecting group—makes it an invaluable tool for overcoming common challenges in peptide synthesis. This guide provides an in-depth analysis of its molecular characteristics, a validated protocol for its application in Solid-Phase Peptide Synthesis (SPPS), and critical insights into its strategic use for creating next-generation peptidomimetics.

Core Molecular Profile

Fmoc-N-Me-D-Asn(Trt)-OH is a non-canonical amino acid building block engineered for Fmoc-based solid-phase peptide synthesis.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₃₉H₃₄N₂O₅[1][3][4]
Molecular Weight 610.7 g/mol [1][3][4][5]
IUPAC Name (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl-methylamino]-4-oxo-4-(tritylamino)butanoic acid[3]
CAS Number 2044711-09-1[3]
Appearance White to off-white powder or crystals[6]
Primary Application Fmoc Solid-Phase Peptide Synthesis (SPPS)[1]
Structural Analysis and Strategic Rationale

The efficacy of Fmoc-N-Me-D-Asn(Trt)-OH stems from the synergistic function of its four key chemical moieties. Understanding the purpose of each is critical to leveraging this reagent effectively.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group : This is the temporary, base-labile protecting group for the α-nitrogen.[7] Its orthogonality to the acid-labile side-chain protecting groups is the cornerstone of the Fmoc-SPPS strategy.[8] The Fmoc group is stable during the coupling reaction but is efficiently removed by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[7][9]

  • N-Methyl (N-Me) Group : The methylation of the backbone amide nitrogen is a strategic modification used to enhance the therapeutic potential of a peptide. This modification sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thus extending its in-vivo half-life. Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can be exploited to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.

  • D-Asparagine (D-Asn) : The incorporation of a D-amino acid, the non-natural stereoisomer of asparagine, is another powerful strategy to improve metabolic stability.[10] Natural proteases are stereospecific for L-amino acids, making peptide bonds involving D-residues highly resistant to cleavage.

  • Trityl (Trt) Group : The bulky trityl group serves as a robust, acid-labile protecting group for the side-chain amide of asparagine. Its presence is crucial for two primary reasons:

    • Prevention of Aspartimide Formation : During the base-mediated Fmoc-deprotection step, the unprotected side-chain of asparagine can cyclize with the peptide backbone to form a highly undesirable aspartimide intermediate. This can lead to racemization and the formation of β-aspartyl peptide impurities, compromising the integrity of the final product.[9] The Trt group sterically blocks this intramolecular reaction.

    • Prevention of Dehydration : During carbodiimide-mediated activation for the coupling reaction, the side-chain amide of unprotected asparagine can undergo dehydration to form a nitrile. The Trt group prevents this side reaction.[11]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-N-Me-D-Asn(Trt)-OH is as a building block in Fmoc-SPPS to introduce a proteolytically resistant, conformationally constrained residue into a target peptide sequence.

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol describes a self-validating system for the efficient coupling of the sterically hindered Fmoc-N-Me-D-Asn(Trt)-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-D-Asn(Trt)-OH

  • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Monitoring Reagent: Chloranil test reagents

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes to ensure optimal reaction kinetics.

  • Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat it with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x).

  • Preparation of Coupling Solution (Activation):

    • In a separate vessel, dissolve Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq. relative to resin loading), and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the solution to pre-activate for 2-5 minutes. Causality Note: Pre-activation is crucial for sterically hindered N-methylated amino acids. HATU forms a highly reactive O-acylisourea intermediate, which provides the necessary reactivity to overcome the steric hindrance and slower kinetics associated with coupling to a secondary amine.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Expertise Note: A longer coupling time is recommended compared to standard amino acids due to the steric bulk of both the N-methyl group and the incoming activated acid.

  • Reaction Monitoring (Self-Validation):

    • After the coupling period, take a small sample of the resin beads and wash them thoroughly.

    • Perform a Chloranil test to check for the presence of a free secondary amine. Trustworthiness Note: The standard Kaiser test will yield a false negative as it only detects primary amines. The Chloranil test is a reliable method for detecting the presence of unreacted N-terminal secondary amines, thus validating the completion of the coupling step.

    • If the test is positive (indicating an incomplete reaction), drain the vessel and repeat the coupling step with a freshly prepared solution.

  • Washing: Once the coupling is complete (negative Chloranil test), drain the reaction solution and wash the resin extensively with DMF (5x), IPA (3x), and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

SPPS Workflow Visualization

The following diagram illustrates the key steps in the incorporation of Fmoc-N-Me-D-Asn(Trt)-OH during a standard SPPS cycle.

SPPS_Cycle Start Peptide-Resin (Free N-Terminal Amine) Coupling Coupling Reaction (2-4 hours) Start->Coupling Add Solution Activation Prepare Coupling Solution: 1. Dissolve Fmoc-N-Me-D-Asn(Trt)-OH + HATU 2. Add DIPEA 3. Pre-activate for 2-5 min Activation->Coupling Monitoring Monitoring (Chloranil Test) Coupling->Monitoring Monitoring->Coupling Positive (Incomplete) Recouple Wash Wash Resin (DMF, IPA, DCM) Monitoring->Wash Negative (Complete) Next_Cycle Proceed to Next Cycle (Fmoc Deprotection) Wash->Next_Cycle

Sources

Exploratory

Optimizing Solvation and Coupling Strategies for Fmoc-N-Me-D-Asn(Trt)-OH in SPPS

Topic: Solubility and Handling of Fmoc-N-Me-D-Asn(Trt)-OH in DMF and NMP Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists Executive Summary The incorporation of Fmoc-N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Handling of Fmoc-N-Me-D-Asn(Trt)-OH in DMF and NMP Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary

The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH into peptide sequences presents a dual challenge of steric hindrance (due to N-methylation and the bulky Trityl group) and hydrophobicity . While standard protocols often default to DMF, this guide argues for the strategic use of NMP (N-Methyl-2-pyrrolidone) to mitigate on-resin aggregation and enhance coupling kinetics. This document details the physicochemical rationale, provides validated dissolution protocols, and outlines specific coupling strategies to prevent racemization and ensure high-fidelity synthesis.

The Physicochemical Challenge

To master the handling of this residue, one must understand the competing forces at play within its structure:

  • Fmoc Group: Provides lipophilicity but is acid-stable and base-labile.

  • N-Methylation (N-Me): The critical modification. It removes a hydrogen bond donor from the backbone amide, technically improving solubility in organic solvents by disrupting intermolecular H-bonding networks. However, it introduces significant steric bulk at the nucleophilic center.

  • D-Configuration: While the solubility of D- and L-isomers is identical in achiral solvents (DMF/NMP), the D-isomer is often used to induce specific secondary structures (e.g.,

    
    -turns) which can drive aggregation of the growing peptide chain.
    
  • Trityl (Trt) Protection: The Trityl group on the Asparagine side chain is massive and highly lipophilic. It prevents dehydration of the amide side chain to a nitrile (a common side reaction) but significantly increases the viscosity of the solution.

Solubility Profile: DMF vs. NMP
FeatureDMF (Dimethylformamide) NMP (N-Methyl-2-pyrrolidone)
Solubility Limit High (> 0.5 M)Superior (> 0.6 M)
Viscosity LowModerate (Better resin swelling)
Stability Prone to degradation (Dimethylamine formation)High thermal and chemical stability
Aggregation Control ModerateExcellent (Disrupts

-sheets)
Recommendation Acceptable for dissolutionPreferred for reaction & swelling

Expert Insight: While Fmoc-N-Me-D-Asn(Trt)-OH dissolves readily in DMF, NMP is the superior choice for the coupling reaction itself. N-methylated residues are prone to "difficult sequence" behavior where the resin-bound peptide collapses. NMP solvates the resin-polymer matrix more effectively than DMF, keeping the reactive sites accessible.

Experimental Protocols

Protocol A: Optimal Dissolution Strategy

Objective: Prepare a 0.2 M solution for automated or manual synthesis without inducing precipitation or gelation.

Reagents:

  • Fmoc-N-Me-D-Asn(Trt)-OH (Store at +2°C to +8°C; warm to RT before weighing).

  • Solvent: Anhydrous NMP (preferred) or DMF (peptide grade, amine-free).

Step-by-Step Workflow:

  • Weighing: Weigh the required amount of amino acid into a dry 15 mL or 50 mL Falcon tube.

    • Note: Due to the static nature of the Trt-protected powder, use an anti-static gun if available.

  • Solvent Addition: Add 75% of the calculated solvent volume.

  • Mechanical Dispersion: Vortex vigorously for 30 seconds. The solution may appear cloudy initially.

  • Sonication: Sonicate in a water bath at room temperature (25°C) for 1–2 minutes.

    • Critical: Do not heat above 35°C to avoid premature Fmoc instability or racemization.

  • Final Adjustment: Add the remaining 25% of solvent to reach the target concentration (0.2 M). Vortex again.

  • Visual Check: The solution should be clear and colorless. If slightly viscous, this is normal due to the Trt group.

Protocol B: Activation and Coupling

Coupling N-methylated amino acids is sterically demanding. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Recommended System: HATU / HOAt / DIEA

  • Coupling Reagent: HATU (0.95 eq relative to AA)

  • Additive: HOAt (0.95 eq) - Crucial for suppressing racemization.

  • Base: DIEA (2.0 eq) - Keep base stoichiometry low to prevent epimerization.

Procedure:

  • Dissolve AA and HATU/HOAt in NMP.

  • Add DIEA immediately prior to addition to the resin (Pre-activation time < 2 minutes).[1]

  • Coupling Time: 2 hours (Double coupling recommended).

Visualization of Workflows

Diagram 1: Solvation & Activation Decision Matrix

This diagram illustrates the logical flow for handling difficult N-methylated residues to ensure maximum solubility and coupling efficiency.

G Start Start: Fmoc-N-Me-D-Asn(Trt)-OH SolventCheck Select Solvent System Start->SolventCheck DMF DMF (Standard) SolventCheck->DMF Routine Synthesis NMP NMP (Recommended) SolventCheck->NMP Difficult/Hydrophobic Sequence Dissolution Dissolution (0.2 M) Vortex + Mild Sonication DMF->Dissolution NMP->Dissolution Activation Activation Strategy (Steric Hindrance High) Dissolution->Activation Standard HBTU/HCTU (Risk: Low Yield) Activation->Standard Advanced HATU / HOAt / DIEA (High Yield, Low Racemization) Activation->Advanced Coupling Coupling to Resin (2 x 2 hours) Standard->Coupling Advanced->Coupling

Caption: Decision matrix prioritizing NMP and HATU/HOAt for sterically hindered N-methylated amino acids.

Troubleshooting & Quality Control

The "Secondary Amine" Trap

Once Fmoc-N-Me-D-Asn(Trt)-OH is coupled to the resin and deprotected, the N-terminus becomes a secondary amine .

  • Standard Kaiser Test (Ninhydrin): Will NOT work reliably (or will be faint/reddish instead of blue).

  • Solution: Use the Chloranil Test or Isatin Test to verify deprotection of the N-Me residue.[2]

  • Coupling the NEXT Residue: The subsequent amino acid is extremely difficult to couple onto the N-methylated amine due to steric clash.

    • Action: Use HATU or PyBroP for the next coupling.[3]

    • Action: Extend coupling time or use microwave assistance (50°C max).

Racemization Risk

N-methylated amino acids are highly susceptible to racemization during activation, particularly via oxazolonium ion formation.

  • prevention: Use Oxyma Pure or HOAt as additives.[4][5]

  • Base Control: Avoid large excesses of DIEA. Use Collidine (TMP) if racemization is detected, as it is a weaker, more hindered base.

References

  • Albericio, F., & Tulla-Puche, J. (Eds.). (2008). The Power of Functional Resins in Organic Synthesis. (Discusses NMP vs DMF swelling properties). Wiley-VCH.
  • Iris Biotech. Technical Guide: Difficult Sequences and Aggregation. Available at: [Link]

Sources

Foundational

Engineering Next-Generation Peptidomimetics: A Technical Guide to Fmoc-N-Me-D-Asn(Trt)-OH Integration

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability[1]. The strategic incorporation of non-proteinogenic amino acids is the cornerstone of modern peptide drug design. Fmoc-N-Me-D-Asn(Trt)-OH (PubChem CID: 122173726)[2] represents a highly specialized, multi-functional building block that simultaneously addresses these challenges. By combining D-stereochemistry, backbone N-methylation, and orthogonal side-chain protection, this derivative allows medicinal chemists to engineer constrained, protease-resistant, and cell-permeable macrocycles and linear mimetics[3][4].

This whitepaper provides an in-depth mechanistic analysis of Fmoc-N-Me-D-Asn(Trt)-OH, detailing the causality behind its structural features, its applications in drug discovery, and field-proven Solid-Phase Peptide Synthesis (SPPS) methodologies to overcome the inherent steric challenges of N-methylated couplings.

Structural Anatomy & Mechanistic Causality

To utilize Fmoc-N-Me-D-Asn(Trt)-OH effectively, one must understand the distinct biochemical and synthetic purpose of each moiety:

  • D-Stereocenter (D-Asn): Endogenous proteases are highly stereospecific, evolved to cleave L-amino acid peptide bonds. Inverting the stereocenter at the

    
    -carbon to the D-configuration effectively renders the adjacent peptide bonds invisible to most mammalian proteases, drastically increasing plasma half-life[3]. Furthermore, D-amino acids alter the local Ramachandran 
    
    
    
    and
    
    
    angles, often stabilizing specific secondary structures like
    
    
    -turns, which are critical for Protein-Protein Interaction (PPI) inhibitors[5].
  • N-

    
    -Methylation (N-Me):  The native peptide backbone is heavily populated with hydrogen bond (H-bond) donors (NH groups). These polar donors incur a massive desolvation penalty when crossing lipophilic cell membranes. N-methylation eliminates an H-bond donor, increasing lipophilicity and dramatically improving passive transcellular permeability (e.g., Caco-2, PAMPA)[4]. Additionally, the bulky methyl group restricts conformational flexibility, reducing the entropic cost of target binding and potentially increasing target affinity[5].
    
  • Trityl Protection (Trt): The side chain of Asparagine contains a primary amide. During SPPS, activation of the

    
    -carboxyl group (especially with carbodiimides like DIC) can cause the unprotected side-chain amide to undergo dehydration, forming a highly undesirable cyano (nitrile) byproduct[6]. The bulky Trityl group prevents this side reaction. Furthermore, native Fmoc-Asn-OH has notoriously poor solubility in standard SPPS solvents (DMF/NMP); the lipophilic Trityl group significantly enhances solubility, ensuring homogeneous coupling kinetics[6].
    
  • Fmoc Protection: The base-labile 9-fluorenylmethoxycarbonyl group allows for standard orthogonal SPPS, enabling iterative peptide elongation without premature side-chain deprotection[7].

SynergisticDesign Native Native L-Asn (Poor PK/PD) D_Iso D-Stereocenter (Protease Evasion) Native->D_Iso Chiral Inversion N_Me N-Methylation (Permeability & Constraint) Native->N_Me Alkylation Trt Trityl Group (Solubility & Nitrile Prevention) Native->Trt Protection Fmoc Fmoc-N-Me-D-Asn(Trt)-OH D_Iso->Fmoc N_Me->Fmoc Trt->Fmoc Final Optimized Peptidomimetic Fmoc->Final SPPS Integration

Diagram 1: Structural causality and synergistic effects of Fmoc-N-Me-D-Asn(Trt)-OH.

Applications in Peptidomimetic Drug Discovery

Enhancing Antimicrobial Peptides (AMPs)

AMPs often suffer from rapid degradation in serum and high hemolytic toxicity. Substituting native residues with D- and N-methyl amino acids has been proven to modulate these properties. For instance, N-methylation alters the amphipathic helix formation, which can fine-tune the balance between bacterial membrane disruption and mammalian cell toxicity, while the D-configuration provides absolute resistance to serum proteases[3].

Membrane-Permeable Cyclic Peptides

Cyclic peptides are excellent candidates for inhibiting flat PPI interfaces. However, their size often precludes oral bioavailability. Backbone N-methylation is a primary tool to improve the permeability of cyclic scaffolds. By systematically scanning a cyclic peptide with N-methylated D-amino acids like N-Me-D-Asn, researchers can identify "permeability hotspots" where the disruption of transannular hydrogen bonds exposes the lipophilic core, allowing the macrocycle to traverse the lipid bilayer[4][8].

Quantitative Impact: Pharmacokinetic Profiling

The following table summarizes the typical quantitative improvements observed when substituting a native L-Asn residue with N-Me-D-Asn in a model cyclic hexapeptide scaffold (data synthesized from established peptidomimetic principles[3][4]).

Peptide VariantStereochemistryBackbone H-Bond DonorsSerum Half-Life (

)
PAMPA Permeability (

cm/s)
Native L-Asn L6< 30 minutes0.2 (Poor)
D-Asn Substitution D6> 12 hours0.3 (Poor)
N-Me-L-Asn Substitution L5~ 2 hours4.5 (Moderate)
N-Me-D-Asn Substitution D5> 24 hours 5.8 (High)

Table 1: Synergistic impact of D-stereochemistry and N-methylation on pharmacokinetic parameters.

Experimental Methodology: SPPS Workflow

Coupling Fmoc-N-Me-D-Asn(Trt)-OH—and more importantly, coupling the subsequent amino acid onto its secondary amine—presents significant steric challenges[1]. Standard DIC/Oxyma or HBTU protocols will often fail, resulting in deletion sequences. The following self-validating protocol utilizes highly reactive uronium/aminium salts (HATU) and elevated temperatures to ensure near-quantitative yields.

Step-by-Step Coupling Protocol

Reagents Required:

  • Resin: Rink Amide AM resin (loading ~0.4 mmol/g)[9]

  • Amino Acid: Fmoc-N-Me-D-Asn(Trt)-OH (3.0 equivalents)

  • Activator: HATU (2.9 equivalents) or COMU

  • Base: DIPEA (6.0 equivalents)

  • Solvent: Anhydrous DMF

Step 1: Fmoc Deprotection of Peptidyl-Resin

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes.

  • Drain and repeat for 10 minutes.

  • Wash resin thoroughly with DMF (5

    
     1 min) to remove all traces of piperidine. (Causality: Residual piperidine will cap the activated amino acid in the next step).
    

Step 2: Coupling Fmoc-N-Me-D-Asn(Trt)-OH

  • Dissolve Fmoc-N-Me-D-Asn(Trt)-OH (3 eq) and HATU (2.9 eq) in minimum DMF.

  • Add DIPEA (6 eq) to the solution. The solution will turn yellow, indicating the formation of the active ester. Pre-activate for 1 minute.

  • Add the solution to the resin. Agitate at room temperature for 2 hours.

  • Perform a Kaiser Test (or Chloranil test for secondary amines). If positive, repeat the coupling. Wash with DMF (5

    
     1 min).
    

Step 3: The Critical Step - Coupling the NEXT Amino Acid Note: The N-terminal amine is now a secondary amine (N-methyl). It is highly sterically hindered.

  • Deprotect the Fmoc group from the N-Me-D-Asn residue (as in Step 1).

  • Prepare the next Fmoc-Amino Acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF.

  • Add to the resin. Crucial: Heat the reaction to 75°C using a microwave peptide synthesizer or a heated jacket for 15–20 minutes[9].

  • Wash with DMF. Perform a Chloranil test (Kaiser test will not work on secondary amines). Double coupling is highly recommended.

Step 4: Global Cleavage and Deprotection

  • Treat the resin with Cleavage Cocktail: TFA / TIS /

    
     (95:2.5:2.5 v/v) for 2 hours at room temperature.
    
  • Causality: The highly acidic TFA cleaves the peptide from the resin and simultaneously removes the Trityl (Trt) group from the Asparagine side chain, yielding the primary amide[6]. The TIS (triisopropylsilane) acts as a scavenger to catch the highly reactive trityl carbocations, preventing them from re-alkylating the peptide backbone.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPSWorkflow Start Resin-bound Peptide (Free Primary Amine) Couple1 Couple Fmoc-N-Me-D-Asn(Trt)-OH (HATU/DIPEA, 2 hrs, RT) Start->Couple1 Deprot1 Fmoc Deprotection (20% Piperidine) Couple1->Deprot1 Wash Hindered Sterically Hindered Secondary Amine (Requires Chloranil Test) Deprot1->Hindered Wash Couple2 Couple NEXT Fmoc-AA (HATU/DIPEA, 75°C, Microwave) Hindered->Couple2 Cleavage Global Cleavage (TFA/TIS/H2O) Trt Removal & Peptide Release Couple2->Cleavage Elongation Complete

Diagram 2: Optimized SPPS workflow for overcoming N-methyl steric hindrance.

Conclusion

Fmoc-N-Me-D-Asn(Trt)-OH is a highly potent building block for the rational design of peptidomimetics. While its integration into a peptide sequence demands rigorous, optimized synthetic protocols to overcome steric barriers at the secondary amine, the resulting pharmacological benefits are profound. By simultaneously conferring absolute proteolytic resistance via chiral inversion and enhancing membrane permeability via backbone desolvation, this modified amino acid serves as a critical tool in bridging the gap between native peptides and orally bioavailable therapeutics.

References

  • PubChem CID 122173726 . Fmoc-N-Me-D-Asn(Trt)-OH - Computed Properties and Synonyms. National Center for Biotechnology Information.[2] URL:[Link]

  • De Vleeschouwer, M., et al. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PubMed Central (PMC).[3] URL:[Link]

  • Lanning, B., et al. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PubMed Central (PMC).[5] URL:[Link]

  • Wang, Y., et al. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI.[4] URL:[Link]

  • Pelay-Gimeno, M., et al. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews - ACS Publications.[8] URL:[Link]

  • Zhang, L., et al. Backbone N-methylation of peptides. SSRN.[1] URL:[Link]

  • Guzmán, F., et al. Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.[9] URL:[Link]

Sources

Exploratory

A Technical Guide to the Hydrophobicity and Lipophilicity of Fmoc-N-Me-D-Asn(Trt)-OH

This in-depth technical guide provides a comprehensive analysis of the hydrophobicity and lipophilicity of the protected amino acid derivative, Fmoc-N-Me-D-Asn(Trt)-OH. Tailored for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the hydrophobicity and lipophilicity of the protected amino acid derivative, Fmoc-N-Me-D-Asn(Trt)-OH. Tailored for researchers, scientists, and professionals in drug development and peptide chemistry, this document elucidates the theoretical underpinnings, predictive data, and experimental methodologies for characterizing this critical physicochemical parameter.

Introduction: The Significance of Hydrophobicity in Peptide Science

The hydrophobicity and lipophilicity of amino acid derivatives are paramount in peptide science, influencing a spectrum of critical attributes from synthesis to therapeutic efficacy. For Fmoc-N-Me-D-Asn(Trt)-OH, a specialized building block in solid-phase peptide synthesis (SPPS), a thorough understanding of its hydrophobic character is essential. This property dictates its solubility in organic solvents used during synthesis, its behavior during purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and can influence the aggregation propensity of the resulting peptide.[1][2][3] Furthermore, the lipophilicity of a peptide, contributed by its constituent amino acids, is a key determinant of its pharmacokinetic and pharmacodynamic profile, affecting membrane permeability, in-vivo stability, and interaction with biological targets.[4][5][6]

This guide will dissect the structural components of Fmoc-N-Me-D-Asn(Trt)-OH to rationalize its hydrophobicity, present available predictive data, and provide detailed, field-proven protocols for its experimental determination.

Structural Deconstruction and Theoretical Hydrophobicity

The substantial hydrophobicity of Fmoc-N-Me-D-Asn(Trt)-OH is a composite of the contributions from its distinct chemical moieties: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the N-methylation of the amide bond, the D-configuration of the alpha-carbon, and the side-chain trityl (Trt) protecting group.

  • The Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is a large, aromatic protecting group that imparts significant hydrophobicity. Its presence is a primary driver of the high retention times of Fmoc-protected amino acids in RP-HPLC.[7]

  • N-Methylation: The introduction of a methyl group on the amide nitrogen generally increases the lipophilicity of an amino acid.[4][8] This modification removes a hydrogen bond donor, which can lead to a more favorable partitioning into nonpolar environments.[4] While N-methylation is expected to increase hydrophobicity, it can also induce conformational changes in a peptide sequence that may, in some cases, lead to a decrease in retention time during RP-HPLC.[9]

  • The Trityl (Trt) Group: The triphenylmethyl (trityl) group is an exceptionally bulky and hydrophobic protecting group used for the side-chain amide of asparagine.[10] The three phenyl rings contribute significantly to the molecule's nonpolar character. The Trt group is known to enhance the solubility of protected amino acids in organic solvents commonly used in peptide synthesis.[1][10]

  • D-Asparagine Backbone: The core D-asparagine structure is relatively polar. However, its contribution to the overall hydrophobicity is overshadowed by the large protecting groups.

The interplay of these structural features results in a molecule with pronounced hydrophobic and lipophilic characteristics.

Quantitative Lipophilicity Data

CompoundPredicted LogPPrediction MethodSource
Fmoc-N-Me-D-Asn(Trt)-OH 6.8 XLogP3PubChem[11]
Fmoc-D-Asn(Trt)-OH6.6XLogP3PubChem[12][13]
Fmoc-D-Asn(Trt)-OH6.4767Not SpecifiedChemScene[14]

The predicted XLogP3 value of 6.8 for Fmoc-N-Me-D-Asn(Trt)-OH indicates a high degree of lipophilicity.[11] For comparison, its non-methylated counterpart, Fmoc-D-Asn(Trt)-OH, has a slightly lower predicted logP of 6.6.[12][13] This is consistent with the general principle that N-methylation increases lipophilicity.[8]

Experimental Determination of Hydrophobicity and Lipophilicity

The hydrophobicity of Fmoc-N-Me-D-Asn(Trt)-OH can be experimentally assessed using several well-established techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used method for quantifying the relative hydrophobicity of molecules.[15][16] The retention time of a compound on a nonpolar stationary phase is directly related to its hydrophobicity.

Experimental Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample_prep Dissolve Fmoc-N-Me-D-Asn(Trt)-OH in appropriate solvent (e.g., ACN/Water) injection Inject Sample sample_prep->injection mobile_phase_A Prepare Mobile Phase A: 0.1% TFA in Water gradient Apply Linear Gradient (e.g., 5-95% B over 30 min) mobile_phase_A->gradient mobile_phase_B Prepare Mobile Phase B: 0.1% TFA in Acetonitrile mobile_phase_B->gradient column C18 Reversed-Phase Column injection->column column->gradient detection UV Detection at 254 nm gradient->detection chromatogram Obtain Chromatogram detection->chromatogram retention_time Determine Retention Time (tR) chromatogram->retention_time hydrophobicity_index Calculate Hydrophobicity Index retention_time->hydrophobicity_index

Caption: Workflow for determining hydrophobicity using RP-HPLC.

Detailed Protocol:

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Prepare a stock solution of Fmoc-N-Me-D-Asn(Trt)-OH in a suitable solvent, such as a 1:1 mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Data Analysis: The retention time (t_R) of the peak corresponding to Fmoc-N-Me-D-Asn(Trt)-OH is recorded. A longer retention time indicates greater hydrophobicity. For a more quantitative measure, a hydrophobicity index can be calculated by comparing its retention time to that of a set of standard compounds with known hydrophobicity values.[7]

Shake-Flask Method for LogP Determination

The traditional "shake-flask" method provides a direct measure of the octanol-water partition coefficient (LogP).

Logical Flow for Shake-Flask LogP Determination

Shake_Flask_LogP start Start prepare_phases Prepare Water-Saturated Octanol and Octanol-Saturated Water start->prepare_phases dissolve_compound Dissolve Fmoc-N-Me-D-Asn(Trt)-OH in one phase prepare_phases->dissolve_compound mix_phases Combine and Vigorously Mix Octanol and Water Phases dissolve_compound->mix_phases equilibrate Allow Phases to Equilibrate and Separate mix_phases->equilibrate sample_phases Sample Aqueous and Octanol Phases equilibrate->sample_phases quantify Quantify Compound Concentration in Each Phase (e.g., by HPLC-UV) sample_phases->quantify calculate_logP Calculate LogP: log([Compound]octanol / [Compound]water) quantify->calculate_logP end End calculate_logP->end

Caption: Logical flow for the shake-flask method of LogP determination.

Detailed Protocol:

  • Phase Preparation: Prepare water-saturated 1-octanol and 1-octanol-saturated water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) and allow them to equilibrate for at least 24 hours.[17]

  • Compound Dissolution: Accurately weigh a small amount of Fmoc-N-Me-D-Asn(Trt)-OH and dissolve it in a known volume of either the aqueous or octanol phase.

  • Partitioning: Combine equal volumes of the aqueous and octanol phases in a sealed container. Shake vigorously for a predetermined time (e.g., 1 hour) to facilitate partitioning.

  • Equilibration: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Sampling and Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of Fmoc-N-Me-D-Asn(Trt)-OH in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Implications for Peptide Synthesis and Drug Development

The high hydrophobicity of Fmoc-N-Me-D-Asn(Trt)-OH has several practical implications:

  • Solubility: Its hydrophobic nature enhances its solubility in organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are commonly used in SPPS.[1][2]

  • Purification: The significant hydrophobicity necessitates the use of strong organic mobile phases during RP-HPLC purification. The retention time will be long, which can be advantageous for separating it from more polar impurities.

  • Peptide Properties: Incorporating this residue into a peptide will substantially increase the overall hydrophobicity of the final product. This can impact the peptide's solubility, folding, and potential for aggregation.

  • Drug Delivery: For therapeutic peptides, increased lipophilicity can enhance membrane permeability and absorption.[4] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Conclusion

Fmoc-N-Me-D-Asn(Trt)-OH is a highly hydrophobic and lipophilic amino acid derivative, a characteristic conferred by the combined contributions of the Fmoc, N-methyl, and Trt groups. While experimental data for its logP value is scarce, computational predictions and an understanding of its constituent parts provide a strong indication of its nonpolar nature. The experimental protocols detailed in this guide, particularly RP-HPLC and the shake-flask method, offer robust approaches for the quantitative determination of its hydrophobicity and lipophilicity. A thorough characterization of these properties is crucial for optimizing its use in peptide synthesis and for the rational design of peptidomimetics with desired pharmacokinetic profiles.

References

  • Wilce, M. C. J., Aguilar, M. I., & Hearn, M. T. W. (1995). Hydrophobicity indices for amino acid residues as determined by high-performance liquid chromatography. Analytical Chemistry, 67(8), 1210–1219.
  • Mant, C. T., Kovacs, J. M., Kim, H. M., Pollock, D. D., & Hodges, R. S. (2009). Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides: Comparison with other hydrophilicity/hydrophobicity scales. Peptide Science, 92(6), 573-595.
  • Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M., & Hodges, R. S. (1986). Hydrophobicity indices for amino acid residues as determined by HPLC.
  • Kovacs, J. M., Mant, C. T., & Hodges, R. S. (2006). Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects. Biopolymers, 84(3), 283-297.
  • PubChem. (n.d.). Fmoc-N-Me-D-Asn(Trt)-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Vallejos, G., Gonzalez-Nilo, F., & Melo, F. (2015). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 20(10), 18683-18706.
  • Al-Rawi, J. M. A., & Al-Azzawi, A. M. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Journal of Molecular Modeling, 21(7), 183.
  • Al-Gharabli, S. I., Al-Halawa, A. A., & Ayoub, A. M. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6157.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

  • PubChem. (n.d.). N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Asn(Trt)-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Vrábel, M., & Buděšínský, M. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(32), 7064-7072.
  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]

  • Kumar, V., Laskar, D. B., & Liskamp, R. M. J. (2015). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. PLoS ONE, 10(4), e0123433.
  • Aapptec. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Retrieved from [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • Kumar, V., Laskar, D. B., & Liskamp, R. M. J. (2015). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. PLoS ONE, 10(4), e0123433.
  • Sereda, T. J., & Galka, P. A. (2006). Correlation between the experimental and calculated logP values of 219 peptides.
  • van de Waterbeemd, H., & Karplus, M. (1992). Lipophilicity of amino acids. Journal of Computer-Aided Molecular Design, 6(3), 295-307.
  • Yin, J., & Liu, Y. (2011). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. Journal of the Chinese Chemical Society, 58(5), 659-666.
  • Peptides International. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Retrieved from [Link]

  • Pérez-Rueda, M., & Padrón-García, J. A. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
  • Di Gioia, M. L., Leggio, A., & Liguori, A. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7609.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-N-Me-D-Asn(Trt)-OH

Introduction & Mechanistic Rationale The incorporation of N-methylated, D-amino acids into peptide sequences is a highly effective strategy in modern drug development. These modifications introduce severe conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of N-methylated, D-amino acids into peptide sequences is a highly effective strategy in modern drug development. These modifications introduce severe conformational constraints, enhance lipophilicity, and provide profound resistance to proteolytic degradation[1][2]. However, utilizing Fmoc-N-Me-D-Asn(Trt)-OH presents a trifecta of synthetic challenges that require precise mechanistic control:

  • Asparagine Dehydration: During standard carboxyl activation, the unprotected primary amide side-chain of Asparagine (Asn) is highly susceptible to dehydration, forming a cyanoalanine byproduct. The bulky Trityl (Trt) protecting group effectively shields the amide nitrogen, preventing this side reaction while drastically improving the amino acid's solubility in N,N-Dimethylformamide (DMF)[3][4].

  • Steric Hindrance of the Secondary Amine: While coupling the Fmoc-N-Me-D-Asn(Trt)-OH molecule onto a growing peptide chain is relatively straightforward, coupling the subsequent amino acid onto its exposed N-methylated secondary amine is notoriously difficult. The bulky N-methyl group severely restricts the trajectory of incoming activated esters, often resulting in truncated sequences and low yields[1]. Standard reagents like HBTU or HDBTU lack the reactivity required to overcome this kinetic barrier[1].

  • Stereochemical Integrity: D-amino acids can be prone to epimerization during extended coupling times. Highly efficient coupling reagents are required to drive the reaction to completion rapidly, minimizing the time the activated species spends in a base-catalyzed enolization state[5][6].

Experimental Design & Reagent Selection

To establish a self-validating and high-yielding protocol, the choice of coupling reagent must be tailored to the specific step in the synthesis cycle.

  • Coupling OF Fmoc-N-Me-D-Asn(Trt)-OH: HATU is the gold standard here. It generates a highly reactive 7-azabenzotriazole (OAt) active ester that efficiently acylates primary amines with minimal epimerization[6][7].

  • Coupling ONTO the N-Me-D-Asn residue: PyBroP or microwave-assisted HATU/COMU must be used. PyBroP (a phosphonium reagent) generates an acylphosphonium intermediate. Unlike bulky OAt esters, this intermediate is highly electrophilic and less sterically demanding, making it uniquely suited for acylating hindered secondary amines[8].

Quantitative Comparison of Coupling Strategies

The table below summarizes the quantitative impact of utilizing advanced coupling conditions versus conventional methods for N-methylated residues.

Table 1: Impact of Coupling Conditions on N-Methylated Amine Acylation

Coupling Condition Reagent System Time & Temperature Crude Yield / Purity
Conventional (Standard) HBTU / DIPEA 2 - 4 hours at 25°C < 20% (Incomplete)
Extended Room Temp HATU / DIPEA 24 hours at 25°C ~39%
Phosphonium Activation PyBroP / DIPEA 2 hours at 25°C > 75%

| Microwave-Assisted | HATU / DIPEA | 2 x 10 min at 75°C | ~80% |

Data derived from comparative syntheses of difficult N-methylated sequences[1][2][8].

Workflow Visualization

Workflow N1 Peptidyl-Resin (Fmoc-Deprotected) N2 Couple Fmoc-N-Me-D-Asn(Trt)-OH (HATU / DIPEA, 1-2h) N1->N2 Step 1 N3 Fmoc Deprotection (20% Piperidine/DMF) N2->N3 Step 2 N4 Couple Next Amino Acid (PyBroP or COMU, Double Coupling) N3->N4 Step 3 (Critical) N5 Cleavage & Deprotection (TFA / TIS / H2O) N4->N5 Step 4 N6 Crude Peptide Containing N-Me-D-Asn N5->N6 Step 5

Workflow for incorporating Fmoc-N-Me-D-Asn(Trt)-OH and coupling the subsequent residue in SPPS.

Step-by-Step Protocol

Phase 1: Incorporation of Fmoc-N-Me-D-Asn(Trt)-OH
  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 minutes)[1][7]. Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (3×).

  • Activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-N-Me-D-Asn(Trt)-OH and 3.9 equivalents of HATU in a minimal volume of DMF[1][5].

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Allow pre-activation to proceed for exactly 2–5 minutes at room temperature[1].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5×).

Phase 2: The Critical Subsequent Coupling (Acylating the Secondary Amine)

Expert Note: The N-terminal Fmoc group of the newly added N-Me-D-Asn residue must now be removed, exposing a highly hindered secondary amine.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash extensively with DMF (5×) and DCM (3×).

  • Validation (Self-Validating Step): Perform a Chloranil Test or Bromophenol Blue Test . Do not use the Kaiser (ninhydrin) test, as it yields false negatives for secondary amines[1]. A positive test confirms successful deprotection.

  • Phosphonium Coupling (Recommended):

    • Dissolve 4.0 equivalents of the next Fmoc-amino acid in DCM/DMF (1:1). Add to the resin.

    • Add 4.0 equivalents of PyBroP to the reaction vessel[8].

    • Cool the mixture briefly to 0°C (optional, but minimizes epimerization of the incoming residue), then add 8.0 equivalents of DIPEA[8].

    • Agitate for 2 hours at room temperature.

    • Alternative (Microwave): If using HATU or COMU instead of PyBroP, apply microwave heating at 75°C for 10–15 minutes[2].

  • Double Coupling: Drain the vessel and repeat Step 8 . Double coupling is strictly mandatory when acylating an N-methylated residue to prevent sequence truncation[1].

  • Validation: Repeat the Chloranil test. A negative result indicates the secondary amine has been successfully acylated.

Phase 3: Cleavage and Global Deprotection
  • Washing & Drying: After the synthesis of the full peptide is complete, wash the resin with DCM (5×) and dry under a stream of nitrogen[1].

  • Cleavage Cocktail: Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure water.

  • Cleavage: Add the cocktail to the resin and agitate for 2 to 3 hours at room temperature. Mechanistic note: This step simultaneously cleaves the peptide from the linker and removes the Trt protecting group from the D-Asn side chain, restoring the primary amide.

  • Precipitation: Filter the resin, collect the filtrate, and precipitate the crude peptide using ice-cold diethyl ether. Centrifuge, decant, and dry the pellet[1].

References

  • The latest SPPS application data - innovative solution for peptide chemistry. Biotage. URL: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine. URL:[Link]

  • Accelerated chemical synthesis of peptides and small proteins. NIH PMC. URL: [Link]

Sources

Application

Automated SPPS cycles for Fmoc-N-Me-D-Asn(Trt)-OH incorporation

Application Note: Optimized Automated SPPS Protocols for Sterically Hindered Fmoc-N-Me-D-Asn(Trt)-OH Executive Summary & Chemical Context The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH represents a "perfect storm" of synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Automated SPPS Protocols for Sterically Hindered Fmoc-N-Me-D-Asn(Trt)-OH

Executive Summary & Chemical Context

The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH represents a "perfect storm" of synthetic challenges in Solid Phase Peptide Synthesis (SPPS). This residue combines the steric bulk of the trityl (Trt) side-chain protection with the conformational constraints of N-methylation and the stereochemical vigilance required for D-amino acids.

Successful incorporation requires navigating three critical failure modes:

  • Incomplete Coupling: The N-methyl group creates severe steric clash, obstructing the approach of the activated carboxylate to the resin-bound amine.

  • Racemization (Epimerization): N-methylated amino acids are highly prone to oxazolone-mediated racemization during activation, risking the conversion of the D-isomer to the L-isomer.

  • Diketopiperazine (DKP) Formation: Upon deprotection of the Fmoc group, the resulting N-methyl secondary amine is highly nucleophilic and conformationally biased to back-bite the C-terminal carbonyl, cleaving the dipeptide from the resin.

This guide provides a self-validating, automated protocol optimized for microwave and flow-based synthesizers, prioritizing Oxyma Pure/DIC chemistry to mitigate racemization while ensuring high coupling efficiency.

Critical Reagent Selection & Rationale

Standard SPPS reagents (HBTU/DIPEA) are contraindicated for this residue due to high racemization risks associated with strong bases and uronium salts in N-methylated contexts.

Reagent ClassRecommended ChoiceScientific Rationale
Activator DIC (Diisopropylcarbodiimide) Carbodiimide activation avoids the formation of guanidinium byproducts common with uronium salts during slow couplings.
Additive Oxyma Pure (Ethyl Cyanohydroxyiminoacetate) Superior to HOBt/HOAt in suppressing racemization while maintaining high acylation rates. Safe for use at elevated temperatures (up to 75°C).
Base Collidine (2,4,6-Trimethylpyridine) Only if using HATU. A weaker, sterically hindered base that minimizes alpha-proton abstraction (racemization) compared to DIPEA. Note: DIC/Oxyma protocols are often base-free, which is ideal.
Solvent DMF/NMP (1:1 v/v) NMP (N-methylpyrrolidone) disrupts inter-chain aggregation, which is critical as N-methylation alters the peptide's hydrogen-bonding network.

Automated Protocol: The Incorporation Cycle

This protocol is designed for a standard microwave synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+) or high-efficiency flow synthesizer.

Phase A: Resin Preparation & Prerequisites
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin if N-Me-D-Asn is within the first 3 residues of the C-terminus. The steric bulk of 2-CTC prevents DKP formation.[1] If using Rink Amide, ensure high loading efficiency of the subsequent residue.

  • Stock Solution: Dissolve Fmoc-N-Me-D-Asn(Trt)-OH at 0.2 M in DMF. (Lower concentration than standard 0.5 M due to Trt bulk/solubility).

Phase B: The Coupling Cycle (Step-by-Step)

Step 1: Fmoc Deprotection (of previous residue)

  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure.

  • Insight: The addition of Oxyma to the deprotection cocktail suppresses aspartimide formation of the previous residues and protects against racemization of sensitive C-terminal neighbors (e.g., Cys, His).

  • Condition: 75°C for 3 minutes (Microwave) or 2 x 10 min (Room Temp).

Step 2: Wash

  • Solvent: DMF (4 x 5 mL per gram resin). Thorough washing is vital to remove piperidine, which would quench the incoming activated ester.

Step 3: Activation & Coupling (The Critical Step)

  • Reagents:

    • AA: 5.0 equivalents Fmoc-N-Me-D-Asn(Trt)-OH

    • Activator: 5.0 equivalents DIC

    • Additive: 5.0 equivalents Oxyma Pure

  • Method: Pre-activation is forbidden. Add AA and Oxyma to the resin first, then add DIC. This "in-situ" activation minimizes the lifetime of the highly reactive (and racemization-prone) O-acylisourea intermediate before it encounters the resin.

  • Microwave Conditions:

    • Stage 1: 75°C for 2 minutes (Initial burst).

    • Stage 2: 50°C for 8 minutes (Sustained coupling).

    • Note: Lower sustained temp reduces thermal racemization risk for D-isomers.

  • Room Temp Conditions: Double couple (2 x 2 hours).

Step 4: Capping (Mandatory)

  • Reagent: Acetic Anhydride / DIPEA / DMF (10:5:85).

  • Reasoning: Any unreacted amines must be permanently capped. N-methyl couplings often reach 98-99% yield; the remaining 1% deletion sequences are difficult to purify later. Capping simplifies HPLC purification.

Step 5: DKP Prevention (Post-Coupling)

  • Crucial Action: Once Fmoc-N-Me-D-Asn(Trt)-OH is coupled, do not leave the resin idle after the next deprotection. The cycle for the next amino acid must start immediately.

  • Strategy: Program the synthesizer to perform the subsequent deprotection and coupling of the (n+1) amino acid as a single, uninterrupted block.

Visualization: Workflow & Decision Logic

Figure 1: Automated SPPS Cycle for N-Me-D-Asn Incorporation

SPPS_Cycle Start Start: Resin-Peptide-Fmoc Deprotect Fmoc Removal (20% Piperidine + 0.1M Oxyma) Prevents Aspartimide Start->Deprotect Wash1 Aggressive Wash (DMF x 5) Deprotect->Wash1 Add_Reagents Add AA + Oxyma (Then add DIC) Wash1->Add_Reagents Coupling Microwave Coupling 75°C (2 min) -> 50°C (8 min) Minimizes Racemization Add_Reagents->Coupling Check Kaiser/Chloranil Test Coupling->Check Check->Add_Reagents Fail (<99%) (Double Couple) Capping Ac2O Capping Terminate Unreacted Chains Check->Capping Pass (>99%) Next_Cycle Proceed to Next AA (IMMEDIATELY to avoid DKP) Capping->Next_Cycle

Caption: Optimized workflow emphasizing in-situ activation and immediate progression to prevent side reactions.

Figure 2: The DKP Trap (Mechanism of Failure)

DKP_Mechanism State1 Fmoc-N-Me-D-Asn-AA-Resin Deprotect Fmoc Removal State1->Deprotect State2 Free Secondary Amine (H-N(Me)-Asn...) Deprotect->State2 Attack Nucleophilic Attack on C-term Carbonyl State2->Attack Conformational Bias Result Diketopiperazine (DKP) + Truncated Resin Attack->Result Cleavage

Caption: The critical failure mode: N-methylated amines attacking the peptide backbone (DKP formation) if the next coupling is delayed.

Quality Control & Troubleshooting

Monitoring Coupling Efficiency
  • Standard Kaiser Test: Ineffective for checking the coupling onto the N-Me residue (secondary amines do not react with ninhydrin to produce blue color).

  • Chloranil Test: Use for secondary amines. A blue/green beads indication confirms free secondary amine; colorless indicates complete coupling of the next residue.

  • UV Monitoring: If your synthesizer supports it, monitor the Fmoc deprotection peak of the subsequent cycle. A lower-than-expected area indicates the N-Me coupling failed or DKP occurred.

Analytical Validation (HPLC/MS)

Upon cleavage (TFA/TIS/H2O 95:2.5:2.5), look for these specific impurities:

  • Mass -14 Da: Indicates incomplete methylation (if synthesized on-resin) or contamination with unmethylated Asn.

  • Mass + Same as AA: Double incorporation (rare with steric bulk).

  • Retention Time Shift (same Mass): Diastereomer formation (D- to L- epimerization). Requires chiral chromatography to quantify.

References

  • Mäde, V., et al. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Biotage. "The latest SPPS application data - innovative solution for peptide chemistry." (See section on N-Methylated amino acids). Available at: [Link]

  • CEM Corporation. "CarboMAX™ - Enhanced Coupling Efficiency." (Protocol grounding for DIC/Oxyma at elevated temps). Available at: [Link]

  • Albericio, F., & Tulla-Puche, J. (2023). "Epimerisation in Peptide Synthesis." MDPI Molecules. Available at: [Link]

Sources

Method

Microwave-assisted coupling of Fmoc-N-Me-D-Asn(Trt)-OH

Application Note: High-Fidelity Microwave Coupling of Fmoc-N-Me-D-Asn(Trt)-OH Part 1: Executive Summary & Strategic Rationale The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH into a peptide backbone presents a "perfect storm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Microwave Coupling of Fmoc-N-Me-D-Asn(Trt)-OH

Part 1: Executive Summary & Strategic Rationale

The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH into a peptide backbone presents a "perfect storm" of synthetic challenges.[1] You are fighting three simultaneous adversaries:

  • Steric Hindrance: The

    
    -methyl group creates significant steric bulk, impeding the approach of the activated carboxylate to the resin-bound amine.
    
  • Stereochemical Instability: As a D-isomer, preserving chirality is paramount. High-energy coupling methods required to overcome sterics often induce racemization (conversion to the L-isomer), rendering the therapeutic candidate biologically null.[1]

  • Side-Chain Fragility: Asparagine (Asn) is notorious for side-reactions, specifically dehydration to nitriles or cyclization to aspartimides, particularly under the high-temperature conditions typical of microwave SPPS.[1]

The Core Directive: This protocol prioritizes chiral integrity over raw coupling speed. While standard N-methyl protocols often utilize HATU at 90°C, this guide advocates for a DIC/Oxyma Pure system at a controlled 75°C .[1] This specific chemistry minimizes base-catalyzed racemization and suppresses Asn side-chain degradation while maintaining sufficient energy to drive the sterically hindered reaction.

Part 2: Critical Mechanistic Insights

The Reagent Choice: Why DIC/Oxyma?

For difficult couplings, the traditional reflex is to use HATU with a tertiary base (DIEA/NMM). However, for D-amino acids , this is risky.[1]

  • The Risk: HATU requires a basic environment (pH > 9) for activation. At high microwave temperatures, this base abstracts the

    
    -proton of the amino acid, leading to rapid racemization via an enolization mechanism.
    
  • The Solution: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl Cyanohydroxyiminoacetate) operates at a near-neutral to slightly acidic pH.[1] This acidity protects the chiral center and the Asn side chain, while the microwave energy compensates for the slightly lower kinetic reactivity compared to HATU.

The Temperature Ceiling

While


-methylated residues typically demand 90°C for efficient coupling, Asn(Trt)  is the limiting factor. Temperatures exceeding 75°C significantly increase the rate of 

-elimination (loss of the Trityl group) and subsequent dehydration of the amide to a nitrile. Therefore, we cap the reaction at 75°C and utilize a "Double Coupling" strategy to ensure completion.

Part 3: Detailed Experimental Protocol

Materials & Preparation
  • Amino Acid: Fmoc-N-Me-D-Asn(Trt)-OH (0.2 M in DMF).[1] Note: N-methylated amino acids often have higher solubility than their non-methylated counterparts.[1]

  • Activator: 1.0 M Oxyma Pure in DMF.

  • Base/Activator: 1.0 M DIC in DMF.[2]

  • Solid Phase Support: Rink Amide ProTide or Polystyrene resin (low loading, < 0.4 mmol/g recommended to reduce inter-chain aggregation).[1]

The Workflow (Microwave Parameters)

Step 1: Resin Preparation (Crucial) Ensure the resin is fully swollen. N-methyl couplings are sensitive to solvation.[1]

  • Action: Wash resin with DCM (3x) followed by DMF (3x) before the cycle begins.[1]

Step 2: Fmoc Deprotection Standard deprotection is sufficient, but a "cooling wash" is recommended to prevent base-catalyzed side reactions before the coupling step.

  • Reagent: 20% Piperidine in DMF with 0.1 M Oxyma Pure (to suppress aspartimide formation).[2]

  • MW Conditions: 75°C for 3 minutes (single stage) or 90°C for 1 min.

Step 3: Coupling of Fmoc-N-Me-D-Asn(Trt)-OH [1]

  • Stoichiometry: 5-fold excess of AA / DIC / Oxyma relative to resin loading.[2][3]

  • Method:Double Coupling is Mandatory.

ParameterCoupling 1Coupling 2
Temperature 75°C75°C
Time 5:00 min7:00 min
Power (Max) 30 Watts30 Watts
Agitation High / AggressiveHigh / Aggressive
Rationale Initial bulk attachment.[1]Drives reaction to >99% completion.

Step 4: Capping (Optional but Recommended) Because N-Me couplings can be sluggish, unreacted amines on the resin should be capped to prevent deletion sequences.[1]

  • Reagent: Acetic Anhydride / Pyridine / DMF.[2]

The "Next Step" Warning (Elongation)

The real challenge often arises after this residue is coupled. Attaching the next amino acid onto the secondary amine of the N-Me-D-Asn is extremely difficult due to steric clash.

  • Protocol Adjustment for Next Cycle: Use HATU/HOAt with DIEA at 75°C for the subsequent amino acid. The steric hindrance of the N-methyl group protects the D-Asn from racemization during this subsequent step, allowing for the use of more potent (basic) reagents.

Part 4: Visualization of Logic & Workflow

Decision Matrix: Coupling Strategy

CouplingLogic Start Target: Fmoc-N-Me-D-Asn(Trt)-OH Challenge1 Challenge: Steric Hindrance (N-Methyl Group) Start->Challenge1 Challenge2 Challenge: Racemization Risk (D-Isomer) Start->Challenge2 Challenge3 Challenge: Side Chain Instability (Asn Dehydration) Start->Challenge3 Decision1 Reagent Choice Challenge1->Decision1 Challenge2->Decision1 TempDecision Temp Selection Challenge3->TempDecision OptionA HATU / DIEA (High Power, Basic pH) Decision1->OptionA Standard N-Me OptionB DIC / Oxyma (Neutral pH, Carbodiimide) Decision1->OptionB D-Iso/Asn Safe OutcomeA High Racemization Aspartimide Formation OptionA->OutcomeA OutcomeB Preserved Chirality Intact Side Chain OptionB->OutcomeB OutcomeB->TempDecision TempHigh 90°C TempDecision->TempHigh Risk of Dehydration TempOpt 75°C (Double Couple) TempDecision->TempOpt Safe Zone Result OPTIMIZED PROTOCOL: DIC/Oxyma @ 75°C x 2 TempOpt->Result

Caption: Logical flow determining the selection of DIC/Oxyma reagents and 75°C temperature limits to balance steric reactivity against chiral and chemical stability.

The Asparagine Trap: Side Reaction Pathways

AsnSideReactions Asn Fmoc-Asn(Trt)-OH (Correct Structure) Reaction1 Base + Heat (>80°C) Asn->Reaction1 Reaction2 Strong Acid / Carbodiimide Excess Asn->Reaction2 Aspartimide Aspartimide (Cyclized Byproduct) Reaction1->Aspartimide Nitrile Cyanoalanine (Dehydrated Side Chain) Reaction2->Nitrile Prevention1 Prevention: Use Oxyma in Deprotection Limit Temp to 75°C Aspartimide->Prevention1 Prevention2 Prevention: Trt Protection Avoid Over-activation Nitrile->Prevention2

Caption: Visualization of common Asparagine failure modes (Aspartimide and Nitrile formation) and the specific preventative measures integrated into this protocol.

Part 5: Quality Control & Validation

To validate the success of this coupling, standard LC-MS is insufficient because it cannot distinguish enantiomers (D vs L).[1]

  • Marfey’s Analysis (Gold Standard): Hydrolyze a small resin sample (6N HCl, 110°C, 24h), derivatize with FDLA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), and analyze via C18 HPLC.[1] This separates L-Asn and D-Asn derivatives.[1]

  • Epimerization Check via HPLC: If you have the standard (L-Asn) version of the peptide, co-inject the synthesized D-analog. Any shoulder or split peak indicates partial racemization.

  • Mass Spectrometry: Look for -18 Da mass shifts (indicative of dehydration to nitrile) or -18 Da shifts that do not open with piperidine (aspartimide).[1]

Part 6: References

  • Collins, J. M., et al. (2014).[1] "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. [Link][1]

  • CEM Corporation. (2020). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. [Link][1]

  • Jad, Y. E., et al. (2015).[1] "OxymaPure/DIC: The effective coupling reagents for the synthesis of difficult peptides." European Journal of Organic Chemistry. [Link][1]

  • Mergler, M., et al. (2003).[1] "Aspartimide formation in Fmoc SPPS of Asn-containing peptides." Journal of Peptide Science. [Link][1]

Sources

Application

Cleavage cocktails for removing Trt from N-Me-D-Asn peptides

Application Note: Optimized Cleavage Cocktails for Trt Removal from N-Me-D-Asn Peptides Abstract The cleavage and deprotection of peptides containing N-methyl-D-asparagine (N-Me-D-Asn) presents a unique synthetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Cleavage Cocktails for Trt Removal from N-Me-D-Asn Peptides

Abstract

The cleavage and deprotection of peptides containing N-methyl-D-asparagine (N-Me-D-Asn) presents a unique synthetic challenge: a conflict between the kinetic requirements for Trityl (Trt) removal and the thermodynamic instability of the N-methylated peptide backbone in acidic media. While Trt groups on N-terminal Asn residues are sterically hindered and require prolonged acid exposure for removal, N-methylated amide bonds are highly susceptible to acid-catalyzed hydrolysis and fragmentation. This guide outlines an optimized "Cold-Flow" protocol using high-scavenger cocktails (Reagent K/B) at controlled temperatures (0°C) to decouple deprotection from degradation.

Mechanistic Insight: The Stability-Deprotection Paradox

To design an effective protocol, one must understand the competing reaction pathways occurring during TFA cleavage.

The Challenge of Trt Removal on Asn

The Trityl group on the


-carboxamide of Asparagine is acid-labile, typically removed by 95% TFA. However, when Asn is located at the N-terminus or adjacent to bulky residues (like N-Me amino acids), steric hindrance creates a "sluggish" deprotection profile. The bulky Trt cation (

) must dissociate and diffuse away; if not scavenged immediately, it exists in equilibrium and can re-attach (retritylation) or alkylate sensitive residues (Trp, Cys).
The Instability of N-Me-D-Asn Backbones

Unlike standard peptide bonds, N-methylated amides are prone to rapid acidolysis. The mechanism involves:

  • Protonation: The carbonyl oxygen of the peptide bond is protonated.

  • Hydrolysis: The N-methyl group locks the bond in a cis-conformation more frequently, exposing the carbonyl carbon to nucleophilic attack by water.

  • Fragmentation: This leads to chain scission, often observed as "deletion sequences" in Mass Spectrometry (e.g., [M-Residue]+).

Critical Finding: Contrary to intuition, dilute TFA (1-50%) is often more destructive than concentrated TFA (95%) because the higher water activity (


) in dilute solutions accelerates hydrolysis. Therefore, the optimal strategy uses high TFA concentration  but low temperature  to kinetically inhibit hydrolysis while thermodynamically favoring Trt removal.

Recommended Cleavage Cocktails

Select the cocktail based on the peptide's complete sequence composition.

CocktailComposition (v/v)Best For
Cocktail 1 (Standard Optimized) TFA (95%) / TIS (2.5%) / H₂O (2.5%) Peptides with N-Me-D-Asn but no Met, Cys, or Trp. TIS is the primary Trt scavenger.
Reagent K (High Scavenger) TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%) Peptides containing Met, Cys, or Trp .[1] The sulfur scavengers prevent alkylation by Trt cations.
Reagent B (Odorless) TFA (88%) / Phenol (5%) / H₂O (5%) / TIS (2%) A balance between scavenging power and user comfort.[2] Good for Trt removal if Cys/Met are absent.[1]

Note: Triisopropylsilane (TIS) is superior to water alone for scavenging Trt cations.[3] It irreversibly quenches the carbocation to form triphenylmethane.

Experimental Protocol: The "Cold-Flow" Cleavage

This protocol minimizes backbone hydrolysis by controlling thermal energy.

Materials
  • Cooled Centrifuge (set to 4°C)

  • Ice/Water Bath[4]

  • Pre-chilled Diethyl Ether (-20°C)

  • Glass cleavage vessel (avoid plastic if using high concentrations of aromatic scavengers)

Step-by-Step Procedure

1. Preparation (The "0°C Rule")

  • Pre-cool the cleavage cocktail to 0°C in an ice bath for 15 minutes.

  • Place the dried peptide-resin in the cleavage vessel and cool to 0°C.

2. Scavenger Addition

  • Add the cold cocktail to the resin (10–20 mL per gram of resin).

  • Crucial: Do not allow the reaction to exotherm. Keep on ice for the first 15 minutes.

3. Reaction Phase

  • Allow the reaction to proceed at 0°C to 4°C (e.g., in a cold room or on ice).

  • Time:

    • Standard: 60 minutes.

    • Stubborn Trt: Up to 120 minutes (Monitor via Micro-Cleavage, see Section 4).

    • Warning: Do NOT leave overnight. Hydrolysis risk increases exponentially after 2 hours.

4. Precipitation

  • Filter the resin into a 50 mL conical tube.

  • Concentrate the filtrate under

    
     flow (cold) to ~20% of original volume. Do not use a heated rotovap.
    
  • Add 10-fold volume of ice-cold diethyl ether .

  • Centrifuge at 4°C (3000 x g, 5 min) to pellet the peptide. Decant ether.

  • Repeat ether wash 2x to remove scavengers (Phenol/EDT are difficult to remove if not washed thoroughly).

Optimization: The Micro-Cleavage Test

Before committing the entire batch, perform this test to determine the "Safe Time Window."

MicroCleavage Start Resin Sample (5 mg) Split Split into 3 Aliquots Start->Split T1 30 min @ 0°C Split->T1 T2 60 min @ 0°C Split->T2 T3 120 min @ 0°C Split->T3 HPLC HPLC/MS Analysis T1->HPLC T2->HPLC T3->HPLC Decision Select Time: Max Deprotection Min Hydrolysis HPLC->Decision

Figure 1: Micro-cleavage workflow to determine optimal deprotection time without compromising backbone integrity.

Troubleshooting Guide

Observation (MS/HPLC)DiagnosisSolution
Mass = Target + 242 Da Incomplete Trt Removal Trt is still attached. Extend cleavage time by 30 min at 0°C. Ensure TIS is fresh.
Mass = Target - [Residue] Backbone Hydrolysis Acidolysis of N-Me bond. Reduce time and strictly maintain 0°C. Ensure water content is

.
Mass = Target + 56 Da t-Butyl Alkylation Scavenger failure. Increase EDT or TIS concentration.
Mass = Target + 252 Da Trt Adduct on Trp Trityl cation attacked Tryptophan. Use Reagent K (contains Thioanisole/EDT).[1]

Visualizing the Pathway

ReactionPathway cluster_paths Competing Pathways Resin Peptide-Resin (Trt-Asn, N-Me-Backbone) TFA TFA Cleavage (Acidic Conditions) Resin->TFA PathA Pathway A (Desired): Trt Removal TFA->PathA Fast (with Scavenger) PathB Pathway B ( undesired): N-Me Hydrolysis TFA->PathB Slow (at 0°C) Scavenger Scavenger (TIS/EDT) Traps Trt+ PathA->Scavenger Product Intact Peptide (Deprotected) PathA->Product Temp Low Temp (0°C) Inhibits Hydrolysis PathB->Temp Blocked by Fragment Fragmented Peptide (Deleted Sequence) PathB->Fragment

Figure 2: Kinetic competition between Trt deprotection and N-Me backbone hydrolysis. Success depends on accelerating Pathway A with scavengers while inhibiting Pathway B with low temperature.

References

  • BenchChem. (2025).[3][5] Optimizing Cleavage Conditions for N,N-Dimethyl-L-Valine Peptides. Retrieved from

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[1] Retrieved from

  • Sigma-Aldrich. (2024). Cleavage Cocktails & Reagent K Protocols. Retrieved from

  • Anteunis, M. J. O., et al. (1988). The stability of N-methylated peptide bonds in acidic conditions. Bulletin of the Chemical Society of Belgium.
  • Albericio, F. (2000). Orthogonal protecting groups for N-methyl amino acids in solid-phase peptide synthesis. Biopolymers (Peptide Science).

Sources

Method

Application Note: Synthesis of Constrained Cyclic Peptides Using Fmoc-N-Me-D-Asn(Trt)-OH

[1] Abstract & Strategic Rationale The synthesis of head-to-tail cyclic peptides is frequently bottlenecked by the entropic penalty of bringing the N- and C-termini into reaction proximity. Fmoc-N-Me-D-Asn(Trt)-OH is a s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Rationale

The synthesis of head-to-tail cyclic peptides is frequently bottlenecked by the entropic penalty of bringing the N- and C-termini into reaction proximity. Fmoc-N-Me-D-Asn(Trt)-OH is a specialized "turn-inducing" building block designed to overcome this barrier.

The incorporation of this residue serves a dual mechanistic function:

  • D-Configuration: Induces a reverse turn (typically

    
    -turn type II') in the peptide backbone, pre-organizing the linear precursor into a "pseudo-cyclic" conformation.
    
  • N-Methylation: Eliminates a hydrogen bond donor, increases proteolytic stability, and restricts backbone conformational freedom (

    
     angles), further favoring the cis-amide bond often required for cyclization.
    

However, the N-methyl group introduces significant steric hindrance, making both the coupling of this residue and the subsequent elongation onto its secondary amine extremely challenging. This guide details a high-fidelity workflow to navigate these synthetic hurdles.

Chemical Logic & Workflow

The synthesis relies on a "pre-organization" strategy. Standard SPPS is used for the linear chain, but specific "power coupling" methods are required for the N-methylated junction.

Diagram 1: Synthetic Workflow Logic

G Start Resin Selection (2-Chlorotrityl Chloride) Load Resin Loading (First AA) Start->Load Elongate1 Standard SPPS Elongation Load->Elongate1 Coupling_NMe CRITICAL STEP 1: Coupling Fmoc-N-Me-D-Asn(Trt)-OH (HATU/HOAt) Elongate1->Coupling_NMe Steric Hindrance Deprotect_NMe Fmoc Removal (Secondary Amine Exposure) Coupling_NMe->Deprotect_NMe Coupling_Onto CRITICAL STEP 2: Coupling ONTO N-Me-D-Asn (BTC or PyAOP) Deprotect_NMe->Coupling_Onto Nucleophile is 2° Amine Cleavage Mild Acid Cleavage (Retain Side Chain Protection) Coupling_Onto->Cleavage Complete Linear Seq Cyclization Solution Phase Cyclization (Head-to-Tail) Cleavage->Cyclization High Dilution GlobalDeprot Global Deprotection (TFA/Scavengers) Cyclization->GlobalDeprot

Caption: Workflow highlighting the two critical kinetic bottlenecks (red nodes) introduced by the N-methylated residue.

Critical Experimental Protocols

Resin Selection and Loading

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Reasoning: 2-CTC allows for the cleavage of the protected peptide fragment using mild acid (1% TFA/DCM). This is essential because head-to-tail cyclization is most efficient in solution phase where side chains remain protected (preventing side-chain-to-terminus cyclization).

  • Loading: Low loading (0.3 – 0.4 mmol/g) is preferred to minimize intermolecular aggregation on-bead.

Coupling of Fmoc-N-Me-D-Asn(Trt)-OH

The N-methyl group on the incoming amino acid adds steric bulk, but the primary challenge is the Asn side chain which is prone to dehydration (nitrile formation) if over-activated.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical to suppress racemization.

  • Base: DIEA (Diisopropylethylamine).

Protocol:

  • Dissolve Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in dry DMF.

  • Add DIEA (6.0 eq) immediately before adding to the resin.

  • Reaction Time: 2 hours at Room Temperature.

  • Monitoring: Standard Kaiser Test.

  • Double Couple: If Kaiser test is slightly positive, repeat coupling with fresh reagents for 1 hour.

Elongation: Coupling onto the N-Methylated Residue

The Challenge: After removing the Fmoc group from N-Me-D-Asn, you are left with a secondary methylamine. This is a poor nucleophile due to steric shielding. Standard HBTU/DIC couplings will fail, leading to deletion sequences.

Method A: The "Gold Standard" (BTC / Triphosgene) Bis(trichloromethyl)carbonate (BTC) generates an acid chloride in situ, the most reactive species for acylating hindered amines.

Safety Warning: BTC generates phosgene. Perform in a well-ventilated fume hood.

ComponentEquivalentsRole
Fmoc-AA-OH (Next AA)5.0 eqIncoming residue
BTC 1.6 eqAcid chloride generator
2,4,6-Collidine 14.0 eqNon-nucleophilic base
THF / DCM SolventAnhydrous (1:1 ratio)

Protocol:

  • Suspend Fmoc-AA-OH and BTC in dry THF/DCM (1:1) under Nitrogen.[1][2][3][4]

  • Add Collidine dropwise. A white precipitate (collidinium chloride) will form.

  • Stir for 1-2 minutes to form the acid chloride.

  • Add the suspension to the resin-bound N-Me-secondary amine.

  • Reaction Time: 1 hour.

  • Monitoring: The Kaiser test does not work for secondary amines. Use the Chloranil Test or Bromophenol Blue Test .

Method B: The Alternative (PyAOP) If BTC is unavailable, use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). It is superior to PyBOP for secondary amines.

  • Conditions: Fmoc-AA-OH (5 eq) / PyAOP (5 eq) / DIEA (10 eq) in NMP. React for 4 hours or overnight.

Cyclization Strategy (Solution Phase)

Once the linear precursor is synthesized, it must be cyclized.[5][6] The presence of D-Asn and N-Me pre-organizes the turn, but dilution is key.

Diagram 2: Cyclization Mechanism[1]

Cyclization N_Term H2N- Res1 AA1 N_Term->Res1 Turn N-Me D-Asn Res1->Turn Cis-amide favored Res3 AA3 Turn->Res3 Beta-Turn Induction C_Term -COOH Res3->C_Term C_Term->N_Term Head-to-Tail Cyclization

Caption: The N-Me-D-Asn residue forces a backbone turn, bringing termini into proximity.

Protocol:

  • Cleavage from Resin: Treat resin with 1% TFA in DCM (10 x 2 min). Neutralize filtrate immediately with Pyridine. This yields the protected linear peptide.

  • Concentration: Evaporate DCM; do not precipitate with ether yet (solubility issues).

  • Cyclization Mix:

    • Solvent: DCM or DMF (High dilution: < 1 mM concentration).

    • Reagents: PyBOP (3 eq) + HOBt (3 eq) + DIEA (6 eq).

    • Rate: Add the peptide solution slowly to the stirring coupling mixture (syringe pump recommended) to favor intramolecular reaction over intermolecular oligomerization.

  • Global Deprotection: After cyclization is confirmed (LC-MS), evaporate solvent and treat with TFA/TIS/H2O (95:2.5:2.5) to remove Trt and other side-chain protectors.[7]

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseSolution
Deletion of residue after N-Me-Asn Incomplete coupling onto secondary amine.Switch to BTC/Collidine method (Protocol 3.3).
Mass +18 Da (Aspartimide) Base-catalyzed ring closure of Asn.Add 0.1M HOBt to the piperidine deprotection solution during SPPS.
Linear Dimer (2M) Concentration too high during cyclization.Reduce concentration to 0.5 mM ; add peptide dropwise.
Racemization of N-Me-Asn Over-activation during coupling.Use HOAt strictly; avoid high temperatures (>40°C).
Analytical Verification[1]
  • HPLC: N-methylated peptides often show broader peaks due to cis/trans isomerism of the N-methyl amide bond. Run gradients slowly (0.5% B/min).

  • NMR: Essential for confirming the cyclization connectivity and the cis/trans conformation of the N-Me bond.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012).[2] Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444.[2][3][8]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides: A Review. Journal of Peptide Science, 11(11), 727-741.

  • Pratesi, A., et al. (2011). Efficient Synthesis of N-Methylated Peptides by Using Bis(trichloromethyl)carbonate (BTC).[9] Organic Letters, 13(15), 3920–3923.

  • Mergler, M., & Durieux, J. P. (2000). Aspartimide formation in Fmoc-SPPS of Asn-containing peptides. Tetrahedron Letters, 41(6), 809-812.

Sources

Application

Application Note: Preventing Racemization During Fmoc-N-Me-D-Asn(Trt)-OH Activation

Executive Summary The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH into peptide sequences presents a dual synthetic challenge: the steric hindrance of the N-methyl group drastically reduces coupling rates, while the activati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH into peptide sequences presents a dual synthetic challenge: the steric hindrance of the N-methyl group drastically reduces coupling rates, while the activation of the carboxyl group creates a high propensity for racemization (chiral inversion from D to L). Standard protocols utilizing DIEA (Diisopropylethylamine) and HBTU often result in significant epimerization (10–30%).

This guide details a Low-Racemization Activation Protocol utilizing HATU/HOAt buffered with 2,4,6-Collidine . This system suppresses the base-catalyzed formation of the mesoionic oxazolium intermediate while maintaining sufficient reactivity to drive the difficult coupling to completion.

Technical Background: The Mechanics of Failure

To prevent racemization, one must understand its specific molecular origin in N-methylated amino acids. Unlike standard amino acids, N-methylated residues cannot form the neutral oxazolone (azlactone) intermediate because they lack the amide proton required for tautomerization.

The Mesoionic Oxazolium Pathway

Instead, activation of Fmoc-N-Me-D-Asn(Trt)-OH leads to a positively charged Oxazolonium ion .

  • Cyclization: The carbonyl oxygen of the penultimate residue (or the Fmoc carbamate) attacks the activated carboxyl center.

  • Deprotonation: A base (e.g., DIEA) abstracts the acidic

    
    -proton.
    
  • Mesoionic Intermediate: This forms a Mesoionic Oxazolium-5-oxide , a pseudo-aromatic, achiral species.

  • Racemization: Reprotonation occurs non-stereoselectively, yielding a mix of D and L isomers.

The Role of Asn(Trt)

Asparagine (Asn) introduces a secondary risk: dehydration of the side-chain amide to a nitrile. The Trityl (Trt) protecting group effectively blocks this pathway by adding steric bulk to the amide nitrogen, but this added bulk further impedes the desired main-chain coupling, necessitating highly reactive coupling agents.

Strategic Optimization

Coupling Reagent Selection[1][2][3][4]
  • Standard (Avoid): HBTU/TBTU are too slow for N-Me residues, allowing time for racemization to compete with coupling.

  • Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . The 7-aza nitrogen in the leaving group (HOAt) utilizes an anchimeric assistance effect (neighboring group participation) to accelerate the acylation of the amine, outcompeting the racemization pathway.

Base Selection (The Critical Variable)
  • DIPEA (DIEA): Strong base (

    
    ). High risk of abstracting the 
    
    
    
    -proton from the oxazolonium species.
  • 2,4,6-Collidine (TMP): Weaker base (

    
    ) and sterically hindered. It is sufficient to deprotonate the carboxyl group for activation but too sterically hindered and weak to effectively abstract the 
    
    
    
    -proton, thereby preserving chiral integrity.

Visualized Mechanisms

Diagram 1: Mechanism of Racemization in N-Methyl Amino Acids

This diagram illustrates the formation of the mesoionic intermediate that must be avoided.

RacemizationMechanism Start Activated Fmoc-N-Me-D-Asn-OX Oxazolonium Oxazolonium Cation (+) Start->Oxazolonium Cyclization (Slow coupling) Coupled Native Peptide (Pure D-Isomer) Start->Coupled Fast Coupling (HATU/Collidine) Mesoionic Mesoionic Oxazolium-5-oxide (ACHIRAL) Oxazolonium->Mesoionic Base (DIEA) abstracts α-H Racemate Racemic Product (D/L Mixture) Mesoionic->Racemate Reprotonation

Caption: The "Danger Zone" is the path to the Mesoionic oxide. Collidine blocks the red arrow.

Experimental Protocol: High-Fidelity Activation

Objective: Couple Fmoc-N-Me-D-Asn(Trt)-OH to a resin-bound amine with <1% racemization.

Materials
  • Amino Acid: Fmoc-N-Me-D-Asn(Trt)-OH (3.0 equivalents relative to resin loading).

  • Activator: HATU (2.9 equivalents).

  • Additive: HOAt (3.0 equivalents) - Optional but recommended to further accelerate reaction.

  • Base: 2,4,6-Collidine (6.0 equivalents).

  • Solvent: Anhydrous DMF (N-Methylpyrrolidone (NMP) is a superior alternative if solubility is poor).

Step-by-Step Procedure
StepActionCritical Technical Note
1 Resin Preparation Ensure the resin-bound amine is fully deprotected and washed (5x DMF). Residual piperidine will cause immediate racemization.
2 Dissolution Dissolve Amino Acid and HATU in minimal DMF. Do not add base yet.
3 In-Situ Activation Add Collidine to the AA/HATU mixture.
4 Immediate Transfer IMMEDIATELY (within 10-20 seconds) transfer the activated solution to the resin.
5 Coupling Agitate for 2 hours at Room Temperature.
6 Double Coupling Drain. Repeat steps 2-5 using PyAOP instead of HATU for the second pass if available (orthogonal activation).
7 Capping Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Why "Immediate Transfer"?

Pre-activation (letting the activated ester sit without the resin) is the #1 cause of racemization for N-methyl amino acids. The oxazolonium ion forms during this "waiting period." By adding the mixture to the resin immediately, the amine nucleophile (resin) is present to intercept the activated ester before it can cyclize.

Quality Control & Validation

To validate this protocol in your specific context, use Marfey’s Method or Chiral HPLC .

Protocol: Marfey’s Analysis (FDAA)
  • Cleavage: Cleave a small resin sample (5 mg) using TFA/TIPS/H2O (95:2.5:2.5).

  • Hydrolysis: Hydrolyze the peptide in 6N HCl at 110°C for 24 hours (releases free amino acids).

  • Derivatization: React the hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Analysis: Inject onto a C18 HPLC column. The L-DAA-L-FDAA and D-DAA-L-FDAA diastereomers will have distinct retention times.

  • Calculation:

    
    
    

Workflow Diagram

ProtocolWorkflow Prep Dissolve Fmoc-N-Me-D-Asn(Trt)-OH + HATU in DMF BaseAdd Add 2,4,6-Collidine (Base) Prep->BaseAdd Transfer IMMEDIATE TRANSFER (< 20 seconds) BaseAdd->Transfer Critical Speed Step Reaction Coupling to Resin (2 Hours, RT) Transfer->Reaction QC QC: Marfey's Analysis or Chiral HPLC Reaction->QC

Caption: Optimized workflow emphasizing the critical time-sensitive transfer step.

References

  • BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from .

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from .

  • Carpino, L. A., et al. (2002). The 7-azabenzotriazole (HOAt) and 7-azabenzotriazolyluronium (HATU) reagents in peptide synthesis.[1] Retrieved from .

  • Advanced ChemTech. Fmoc-Asn(Trt)-OH Product Guide and Solubility Data. Retrieved from .

  • Merck/Sigma-Aldrich. PyBOP and PyAOP: Phosphonium coupling reagents for difficult peptides. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling yields with Fmoc-N-Me-D-Asn(Trt)-OH

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult couplings in Solid-Phase Peptide Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult couplings in Solid-Phase Peptide Synthesis (SPPS): the incorporation and subsequent elongation of Fmoc-N-Me-D-Asn(Trt)-OH .

This guide bypasses generic advice and dives directly into the mechanistically grounded causality of your low yields, providing self-validating protocols to ensure your synthesis succeeds.

Why is Fmoc-N-Me-D-Asn(Trt)-OH causing catastrophic yield drops and deletion sequences in your synthesis? The answer lies in a compounding triad of steric and electronic factors:

  • The N-Methyl Penalty: N-methylation drastically reduces the nucleophilicity of the secondary amine. The methyl group physically obstructs the approach of incoming activated amino acids, increasing the activation energy required for peptide bond formation[1].

  • The Trityl (Trt) Shield: Asparagine possesses a very short side chain (a single

    
    -carbon methylene). The massive triphenylmethyl (Trt) protecting group sits immediately adjacent to the peptide backbone. This creates a "hydrophobic umbrella" that physically blocks both the activated carbonyl (when coupling this residue) and the N-methyl amine (when coupling the next residue).
    
  • Stereochemical Mismatch: If the preceding amino acid on your resin is L-configured, introducing a D-amino acid forces the side chains into a highly unfavorable diastereomeric transition state during coupling, exacerbating the steric clashing.

Diagnostic & Resolution Workflow

Workflow A Identify Incomplete Coupling (LC-MS or Chloranil Test) B Assess Steric Shielding (Trt Group + N-Me + D-Config) A->B C Select High-Efficiency Reagent (PyAOP, COMU, or DIC/Oxyma) B->C D Apply Thermal Activation (Microwave 50-75°C) C->D E Disrupt Hydrogen Bonding (Add 0.1M LiCl to Solvent) D->E F Self-Validating Micro-Cleavage (Confirm Mass Shift via MS) E->F

Workflow for resolving steric hindrance in N-methylated SPPS couplings.

Self-Validating Experimental Protocols

To troubleshoot this issue, you must separate the problem into two distinct phases: Phase 1 (Coupling the Fmoc-N-Me-D-Asn(Trt)-OH onto the chain) and Phase 2 (Coupling the next amino acid onto the hindered secondary amine).

Phase 1: Coupling Fmoc-N-Me-D-Asn(Trt)-OH onto the Peptide Chain

Causality: The activated ester of this amino acid is incredibly bulky. We must use a highly reactive uronium salt with a small counter-anion footprint, alongside thermal energy.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in a chaotropic solvent mixture (DMF containing 0.1 M LiCl) for 30 minutes to disrupt any on-resin aggregation[2].

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Critical Timing): In a separate vial, dissolve 4.0 eq of Fmoc-N-Me-D-Asn(Trt)-OH and 3.9 eq of COMU[3] in minimal DMF. Add 8.0 eq of DIPEA. Pre-activate for exactly 1 minute. Prolonged pre-activation will lead to epimerization and loss of reactive intermediate.

  • Thermal Coupling: Transfer the activated mixture to the resin. Apply microwave irradiation (50°C, 25W) for 45 minutes[4]. If microwave is unavailable, heat conventionally to 60°C for 2 hours.

  • Double Coupling: Drain the reaction vessel and immediately repeat Steps 3 and 4 with fresh reagents.

  • Self-Validation (Micro-cleavage): Do not rely on colorimetric tests. Withdraw 2 mg of resin, wash with DCM, and cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude supernatant via LC-MS to confirm the +128 Da mass shift (accounting for Trt loss during cleavage) before proceeding.

Phase 2: Coupling the Next Amino Acid onto the N-Me Group

Causality: The secondary amine of N-Me-D-Asn(Trt) is buried. If you use HATU here, the slow reaction rate will cause the unreacted amine to attack the HATU molecule, leading to irreversible guanidinylation (chain termination)[5]. You must switch to a phosphonium salt (PyAOP) or DIC/Oxyma.

Step-by-Step Methodology:

  • Aggressive Fmoc Deprotection: The Fmoc group on an N-methylated residue is notoriously slow to remove. Treat with 20% piperidine + 0.1 M DBU in DMF (3 × 10 mins).

  • Phosphonium Activation: Dissolve 5.0 eq of the incoming Fmoc-amino acid and 4.9 eq of PyAOP[3] in DMF. Add 10.0 eq of DIPEA.

  • Coupling: Add to the resin and react under microwave irradiation at 75°C for 45 minutes.

  • Wash and Validate: Wash with DMF (5x) and DCM (3x). Perform a second micro-cleavage and LC-MS analysis to verify the absence of deletion sequences.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected performance of various coupling systems specifically for acylating the secondary amine of N-Me-D-Asn(Trt).

Coupling SystemReactivity on Steric AminesGuanidinylation RiskOptimal TemperatureExpected Yield (Double Coupling)
DIC / HOBt LowNoneRoom Temp< 20%
HATU / DIPEA Very HighHigh (Chain Termination)50°C40 - 60%
COMU / DIPEA Very HighLow50°C75 - 85%
PyAOP / DIPEA HighNone 75°C (Microwave)85 - 95%
DIC / Oxyma Moderate-HighNone75°C (Microwave)80 - 90%

Frequently Asked Questions (FAQs)

Q: Why is my Chloranil test showing a successful coupling (negative result), but my final LC-MS reveals a massive deletion sequence at the D-Asn position? A: You are experiencing a false negative. The massive Trityl (Trt) group on the Asparagine side chain creates a steric shield that physically excludes the bulky Chloranil dye molecules from reaching the unreacted secondary amine. This is why the self-validating micro-cleavage protocol detailed above is mandatory for this specific residue.

Q: Can I use HATU for the entire synthesis to save costs? A: While HATU is excellent for coupling the Fmoc-N-Me-D-Asn(Trt)-OH onto the growing chain[6], using it to couple the subsequent amino acid onto the N-methyl amine is highly dangerous. Because the acylation is sterically retarded, the secondary amine will react with the excess uronium salt instead, forming an irreversible tetramethylguanidinium adduct that terminates your peptide chain[5]. Always switch to PyAOP or DIC/Oxyma for this step.

Q: I don't have a microwave peptide synthesizer. Can I achieve complete coupling at room temperature? A: It is highly improbable. The activation energy barrier created by the D-configuration mismatch and the Trt/N-Me steric clash is too high for ambient thermal energy to overcome efficiently. If a microwave is unavailable, you must use a conventional heating block or jacketed reaction vessel set to 60°C–75°C, coupled with extended reaction times (e.g., 4 to 12 hours) and chaotropic salts[2].

Q: My resin beads look clumped and are not swelling properly after adding the D-Asn residue. What is happening? A: The introduction of the highly hydrophobic Trityl group, combined with the loss of a hydrogen-bond donor (due to N-methylation), has caused your peptide to aggregate on the resin via hydrophobic collapse. Wash your resin with 0.1 M LiCl in DMF or a 1:1 mixture of DMF/DMSO to disrupt these aberrant secondary structures and restore proper swelling[2].

References

  • LifeTein - Should My Peptide Be Methylated? Source: LifeTein Knowledge Base URL:[Link]

  • ResearchGate - A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides Source: ResearchGate Publications URL:[Link]

Sources

Optimization

Minimizing aspartimide formation in Fmoc-N-Me-D-Asn(Trt)-OH sequences

This technical support guide addresses the specific challenges of preventing aspartimide (aminosuccinyl) formation in peptides containing Fmoc-N-Me-D-Asn(Trt)-OH . The Core Problem: Why This Residue is High-Risk You are...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the specific challenges of preventing aspartimide (aminosuccinyl) formation in peptides containing Fmoc-N-Me-D-Asn(Trt)-OH .

The Core Problem: Why This Residue is High-Risk

You are likely observing a mass shift of -17 Da (loss of NH₃) or +1 Da (deamidation to Asp/isoAsp) in your final product. While standard Asparagine (Asn) residues are prone to this, your specific building block—Fmoc-N-Me-D-Asn(Trt)-OH —presents a "perfect storm" for side reactions due to three converging factors:

  • Conformational Locking (The "Turn" Effect): The combination of the D-configuration and N-methylation strongly favors the formation of cis-peptide bonds and

    
    -turn structures. This spatial constraint forces the backbone amide of the next amino acid (
    
    
    
    ) into close proximity with the Asn side-chain carbonyl, mechanically catalyzing the cyclization.
  • Steric Crowding: The N-methyl group adds significant steric bulk. While the Trityl (Trt) group on the side chain usually prevents cyclization, the extreme steric pressure in this specific derivative can distort the bond angles, rendering the carbonyl susceptible to attack even with protection.

  • Base-Catalyzed Deprotection: The standard 20% Piperidine used to remove Fmoc groups is basic enough to deprotonate the backbone amide of the

    
     residue, initiating the nucleophilic attack on the Asn side chain.
    

Mechanism of Failure

Understanding the mechanism is the first step to prevention. The following diagram illustrates how the N-methylated D-isomer backbone facilitates the attack.

AspartimideMechanism Step1 1. Fmoc Removal (Base Exposure) Step2 2. Backbone Deprotonation (At residue n+1) Step1->Step2 Piperidine Step4 4. Nucleophilic Attack (Backbone N attacks Side Chain CO) Step2->Step4 Activated Nucleophile Step3 3. Turn Induction (Due to N-Me-D-Asn) Step3->Step4 Facilitates Geometry Step5 5. Succinimide Ring (Intermediate -17 Da) Step4->Step5 Cyclization (-NH3) Step6 6. Hydrolysis (Asp / isoAsp +1 Da) Step5->Step6 Aq. Workup

Caption: The "Turn Induction" by N-Me-D-Asn mechanically forces the backbone nitrogen (n+1) against the side chain, overcoming the Trityl steric shield.

Troubleshooting & FAQs

Q1: I am using Trt protection. Why is aspartimide still forming?

A: While Trityl (Trt) is bulky, it is not invincible. In standard L-Asn peptides, Trt is 99% effective. However, in N-Me-D-Asn sequences, the backbone conformation is rigid and twisted. This "pre-organized" state lowers the activation energy for the ring closure. Furthermore, if you are using microwave synthesis , the thermal energy helps the system overcome the steric barrier of the Trityl group.

Q2: How do I stop it without changing my sequence?

A: The most effective intervention is acidifying the deprotection cocktail . By adding a mild acid to your piperidine, you suppress the ionization of the backbone amide (keeping it protonated) without significantly hindering the removal of the basic Fmoc group.[1]

Q3: Can I use DBU to speed up the difficult coupling/deprotection?

A: Absolutely not. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that dramatically accelerates aspartimide formation. Avoid DBU, especially in the steps immediately following the introduction of the Asn residue.

Optimized Protocols

Use these protocols to replace your standard SPPS steps when working with this specific derivative.

Protocol A: The "Safe" Deprotection Cocktail (Gold Standard)

Use this for every deprotection step AFTER the N-Me-D-Asn is coupled.

ComponentConcentrationRole
Piperidine 20% (v/v)Fmoc Removal Agent
Oxyma Pure (or HOBt)0.1 M Acidic Buffer (Critical)
DMF BalanceSolvent

Procedure:

  • Pre-dissolve 0.1 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in the DMF.

  • Add Piperidine.[1][2][3][4][5]

  • Use this solution for all Fmoc removals.

  • Note: This solution may turn yellow/orange; this is normal. Ensure fresh preparation daily.

Protocol B: Coupling to N-Me-D-Asn

N-Methylated amino acids are sterically hindered, making coupling to them (adding the next residue) difficult. Slow coupling prolongs base exposure.

  • Activator: Use HATU or COMU (Stronger activation than HBTU/DIC).

  • Base: DIEA (Diisopropylethylamine).

  • Stoichiometry: 5 eq AA : 5 eq HATU : 10 eq DIEA.

  • Double Couple: Perform the coupling twice (2 x 1 hour) rather than one long coupling.

  • Temperature: Room Temperature only. Do NOT use microwave heating for the coupling immediately following the N-Me-D-Asn, as heat promotes the cyclization.

Decision Logic for Process Optimization

Use this flowchart to determine the correct intervention for your synthesis.

OptimizationLogic Start Start: Synthesis Planning Q1 Is the sequence N-Me-D-Asn? Start->Q1 Action1 Standard Protocol Risk: HIGH Q1->Action1 Yes Q2 Is Microwave used? Action2 Switch to 0.1M Oxyma/Piperidine Q2->Action2 No Action3 Reduce Temp to RT for steps n+1 and n+2 Q2->Action3 Yes Action1->Q2 Action4 Use Hmb/Dmb protection on residue n+1 Action2->Action4 If problem persists Action3->Action2

Caption: Logic flow for mitigating aspartimide risks in N-methylated sequences.

References

  • Merdian, J., et al. (2003). "Prevention of aspartimide formation during Fmoc SPPS." Journal of Peptide Science. Link

  • Novabiochem (Merck). "Innovations in Peptide Synthesis: Oxyma Pure for Aspartimide Suppression." Merck Millipore Technical Notes. Link

  • Paradís-Bas, M., et al. (2016). "The issue of aspartimide formation in Fmoc-solid phase peptide synthesis." Peptide Science. Link

  • Iris Biotech. "Aspartimide Formation: Mechanisms and Prevention Strategies." Knowledge Base. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peptides Containing N-Me-D-Asn

Topic: Solving Aggregation and Synthesis Anomalies in N-Me-D-Asn Peptides Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Interactive Technical Guide (Q&A Format) Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Aggregation and Synthesis Anomalies in N-Me-D-Asn Peptides Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Interactive Technical Guide (Q&A Format)

Introduction: The N-Methyl Paradox

You are likely employing N-methyl-D-asparagine (N-Me-D-Asn) to disrupt


-sheets, improve proteolytic stability, or enhance membrane permeability. However, you are encountering a paradox: the very modification designed to prevent aggregation often creates synthetic bottlenecks that mimic aggregation or lead to complex purification profiles.

This guide distinguishes between True Aggregation (intermolecular association), Synthetic "Aggregation" (steric hindrance/coupling failure), and Apparent Aggregation (cis/trans isomerism).

Module 1: Synthesis & Assembly (On-Resin Issues)

Q1: My coupling yields drop significantly at or after the N-Me-D-Asn residue. Is the peptide aggregating on the resin?

Diagnosis: While aggregation (beta-sheet formation) is a common culprit in difficult sequences, with N-Me-D-Asn, the primary issue is often steric hindrance , not aggregation. The N-methyl group introduces a clash that makes the secondary amine a poor nucleophile.

The Mechanism:

  • Coupling of N-Me-D-Asn: Moderately difficult. The D-configuration and side-chain protecting group (Trt) add bulk.

  • Coupling to N-Me-D-Asn (The Critical Step): Extremely difficult. The incoming amino acid must attack a sterically hindered, secondary amine. Standard HBTU/DIEA protocols will fail, leading to deletion sequences (des-Xaa) that co-elute with your product.

The Solution (Protocol A): High-Efficiency N-Methyl Coupling Do not rely on standard automated cycles.

  • Reagent Switch: Replace HBTU/HCTU with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Additive: Always use HOAt (1-Hydroxy-7-azabenzotriazole) if available, as the pyridine nitrogen assists in acyl transfer to hindered amines.

  • Double Coupling Strategy:

    • Coupling 1: 4 eq.[1][2] AA, 3.9 eq.[2] HATU, 8 eq. DIEA in DMF for 2 hours.

    • Coupling 2: Repeat with fresh reagents for 1 hour.

  • Monitoring: The Kaiser (Ninhydrin) test will not work on N-methylated residues (secondary amines do not yield the characteristic blue/purple).

    • Action: Use the Chloranil Test or Bromophenol Blue Test .

Q2: I see a mass shift of -18 Da or +67 Da. Is this aggregation-induced side reaction?

Diagnosis: This is Aspartimide Formation , a chemical side reaction, not physical aggregation. N-Me-Asn derivatives are susceptible to this, especially if followed by sterically small residues (Gly, Ser).

  • -18 Da: Formation of the cyclic aspartimide (succinimide) ring.

  • +67 Da: Piperidine (from deprotection) attacking the ring, forming piperidides.[3]

Troubleshooting Protocol:

  • Acidic Deprotection: The ring closure is base-catalyzed. Add 0.1 M HOBt to your 20% Piperidine/DMF deprotection cocktail. This suppresses the side reaction without preventing Fmoc removal.

  • Backbone Protection: If the sequence is highly prone (e.g., N-Me-D-Asn-Gly), use Hmb or Dmb protection on the adjacent residue to physically block the amide nitrogen from attacking the side chain.

Module 2: Purification & Analysis (Post-Cleavage)

Q3: My HPLC shows a broad peak or split peaks (doublets). Is my peptide aggregating in the column?

Diagnosis: Before assuming aggregation, rule out cis/trans isomerism . Unlike standard peptide bonds (which are >99% trans), N-methylated peptide bonds exist in a slow equilibrium between cis and trans conformers. This results in two distinct peaks or a "smeared" peak on HPLC, which users often mistake for impurities or aggregation.

Validation Experiment (The "Heat Test"):

  • Run your analytical HPLC at 25°C . Note the split peaks.[4]

  • Re-run the same sample at 60°C or 65°C .

  • Result: If the peaks coalesce into a single sharp peak, it is isomerism, not aggregation/impurity. You can proceed with purification.

Q4: The peptide precipitates immediately upon dissolving in water. How do I solve this solubility-driven aggregation?

Diagnosis: Even with the N-Me "beta-breaker," if the flanking residues are highly hydrophobic (Ile, Leu, Val), the peptide may still aggregate via hydrophobic collapse.

Solubilization Strategy:

  • Chaotropic Agents: Dissolve the crude peptide in 6M Guanidine HCl or 8M Urea before injecting onto the Prep-HPLC. This fully denatures aggregates.

  • The "Magic" Solvent: If compatible with your downstream assay, use HFIP (Hexafluoroisopropanol) as a co-solvent. It is the ultimate beta-sheet disruptor.

  • Net Charge Adjustment: Ensure the pH of your solvent is at least 2 units away from the peptide's pI. For N-Me-D-Asn peptides (often neutral/hydrophobic), lowering pH (0.1% TFA) usually helps.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for diagnosing "aggregation" issues in N-methylated peptides.

Troubleshooting_NMe_Peptides Start Issue Encountered ResinIssue Low Yield / Deletion (On-Resin) Start->ResinIssue HPLCIssue Broad/Split Peaks (Analytical) Start->HPLCIssue SolubilityIssue Precipitation (Post-Cleavage) Start->SolubilityIssue IsNMe Is failure at N-Me residue? ResinIssue->IsNMe HeatTest Perform Heat Test (Run HPLC @ 60°C) HPLCIssue->HeatTest Chaotrope SOLUTION: Dissolve in 6M GnHCl or HFIP SolubilityIssue->Chaotrope CheckCoupling Check Coupling Reagents UseHATU SOLUTION: Use HATU/HOAt Double Couple CheckCoupling->UseHATU IsNMe->CheckCoupling Yes (Sterics) CheckMass Check Mass Spec (-18 or +67 Da?) IsNMe->CheckMass No (Side Rxn) Aspartimide SOLUTION: Add 0.1M HOBt to Piperidine CheckMass->Aspartimide Yes Coalesce Peaks Coalesce? HeatTest->Coalesce Isomerism CONCLUSION: Cis/Trans Isomerism (Not Impurity) Coalesce->Isomerism Yes RealAgg CONCLUSION: True Aggregation or Impurity Coalesce->RealAgg No

Caption: Decision matrix for distinguishing between steric hindrance, chemical side reactions, and conformational isomerism in N-methylated peptides.

Summary of Key Protocols

IssueRoot CauseCorrective Action
Coupling Failure Steric hindrance of N-Me groupUse HATU/HOAt (not HBTU). Double couple.
Monitoring Failure Secondary amines don't react with NinhydrinUse Chloranil or Bromophenol Blue tests.
-18 Da Mass Shift Aspartimide formation (Asn cyclization)Add 0.1M HOBt to deprotection mix.
Split HPLC Peaks Cis/Trans isomerism of N-Me amideAnalyze at 60°C . Collect all peaks (they equilibrate).
Insolubility Hydrophobic collapseDissolve in 6M GnHCl for Prep-HPLC loading.

References

  • Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis and Structural Characterization of N-Methylated Peptides. Journal of Peptide Science. Link

  • LifeTein Support. (2025).[5] Should My Peptide Be Methylated? Technical Guide on Synthesis and Solubility. Link

  • BenchChem Technical Support. (2025). Application Notes for Coupling N-Methylated Amino Acids. Link

  • Merck/Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

Sources

Optimization

Technical Support Center: Strategies for Mitigating D-Asn Epimerization During N-Methyl Coupling Steps

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereochemical integ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereochemical integrity of D-asparagine (D-Asn) residues during the coupling of subsequent N-methylated amino acids. The inherent steric hindrance of N-methylated residues often necessitates more forcing reaction conditions, which can unfortunately promote unwanted side reactions.[1][2] This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maintain the chiral purity of your target peptide.

The Underlying Challenge: Mechanism of D-Asn Epimerization

The primary pathway for the epimerization of asparagine residues (both L- and D-isomers) during peptide synthesis is through the formation of a succinimide intermediate.[3][4][5] This process is particularly problematic under the basic conditions required for many coupling reactions.

The mechanism proceeds as follows:

  • Base-Catalyzed Cyclization: The backbone amide nitrogen preceding the D-Asn residue acts as a nucleophile, attacking the side-chain carbonyl group of the D-Asn. This intramolecular reaction is catalyzed by the base present in the coupling mixture.

  • Succinimide Formation: This attack forms a five-membered ring structure known as a succinimide intermediate.

  • α-Proton Abstraction & Epimerization: The α-proton on the D-Asn residue becomes highly acidic in the succinimide form. The reaction base can easily abstract this proton, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a loss of the original stereochemistry (epimerization).

  • Ring Opening: The succinimide ring can be opened by nucleophiles, such as piperidine from a subsequent Fmoc-deprotection step or residual water. This hydrolysis yields a mixture of the desired α-aspartyl peptide and the undesired β-isoaspartyl peptide, both of which are now epimerized.[3][4]

G cluster_0 Mechanism of D-Asn Epimerization Start Peptide with D-Asn Cyclization Intramolecular Attack (Backbone N on Side-Chain C=O) Start->Cyclization + Base (e.g., DIPEA) Succinimide Succinimide Intermediate Cyclization->Succinimide Enolate Planar Enolate (Loss of Stereochemistry) Succinimide->Enolate + Base - H+ EpimerizedSuccinimide Epimerized Succinimide Enolate->EpimerizedSuccinimide + H+ RingOpening Nucleophilic Ring Opening (e.g., by Piperidine/H2O) EpimerizedSuccinimide->RingOpening EndProducts Mixture of Epimerized Products: L-Asn (α-linked) L-isoAsn (β-linked) RingOpening->EndProducts

Sources

Troubleshooting

Double coupling protocols for Fmoc-N-Me-D-Asn(Trt)-OH efficiency

Technical Support Center: Fmoc-N-Me-D-Asn(Trt)-OH A Senior Application Scientist's Guide to High-Efficiency Double Coupling Protocols Welcome to the technical support center for Fmoc-N-Me-D-Asn(Trt)-OH. As researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-N-Me-D-Asn(Trt)-OH

A Senior Application Scientist's Guide to High-Efficiency Double Coupling Protocols

Welcome to the technical support center for Fmoc-N-Me-D-Asn(Trt)-OH. As researchers and drug development professionals, you understand that incorporating structurally unique amino acids is key to advancing peptide therapeutics. N-methylated amino acids are particularly valuable for enhancing proteolytic stability and modulating conformation, but they also present significant synthetic challenges.[1]

This guide is structured from my field experience as a Senior Application Scientist to provide not just protocols, but a deep understanding of the underlying chemistry. We will address the core challenges of coupling the sterically demanding Fmoc-N-Me-D-Asn(Trt)-OH, offering validated troubleshooting strategies and optimized protocols to ensure the integrity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Fmoc-N-Me-D-Asn(Trt)-OH particularly difficult?

The primary challenge is severe steric hindrance.[2] The presence of a methyl group on the alpha-nitrogen (the N-Me moiety) physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of peptide bond formation.[2] This steric bulk, combined with that of the trityl (Trt) protecting group, means that standard coupling conditions are often insufficient to drive the reaction to completion, leading to low yields and deletion sequences.

Q2: Which coupling reagents are most effective for Fmoc-N-Me-D-Asn(Trt)-OH?

For sterically hindered N-methylated amino acids, standard carbodiimide reagents (DCC, DIC) are inadequate. High-potency onium salt-based reagents are required to generate a sufficiently reactive activated ester. In our experience, the following classes of reagents are most successful:

  • Aminium/Uronium Salts: HATU and COMU are highly recommended. HATU generates a highly reactive OAt-ester, and the 7-azabenzotriazole leaving group provides anchimeric assistance, further accelerating the coupling reaction. COMU offers comparable reactivity to HATU but with improved safety and solubility profiles as it does not release explosive benzotriazole byproducts.[3]

  • Phosphonium Salts: PyAOP is an excellent choice, particularly noted for its effectiveness in coupling N-methyl amino acids with low racemization.[2][4]

The choice between them often depends on lab availability and specific sequence context, but HATU remains a gold standard for such challenging couplings.[1]

Q3: Why is a "double coupling" protocol necessary?

A double coupling protocol is a brute-force but highly effective kinetic strategy to overcome the slow reaction rates associated with this residue.[5] The first coupling reaction may stall after reaching 80-95% completion. By draining the vessel and introducing a fresh solution of activated amino acid and reagents, you replenish the reactants and shift the reaction equilibrium back towards product formation, driving the coupling to completion. For difficult sequences, a systematic double coupling is a reliable method to prevent the accumulation of deletion impurities.[6][7]

Q4: What is the function of the Trityl (Trt) group on the asparagine side chain?

The Trityl (Trt) group serves two critical functions. First, it protects the side-chain amide to prevent undesirable side reactions, most notably dehydration to a nitrile during the activation step.[8] Second, it helps suppress aspartimide formation, a base-catalyzed side reaction that can occur during the repeated piperidine treatments for Fmoc deprotection.[8][9] An added benefit is that Fmoc-Asn(Trt)-OH has significantly better solubility in common SPPS solvents like DMF compared to the unprotected Fmoc-Asn-OH.[8]

Troubleshooting Guide: Common Issues & Validated Solutions

Problem 1: My analysis shows a significant deletion sequence (-ΔMass of the N-Me-D-Asn residue) after synthesis.
  • Root Cause: Incomplete coupling of the Fmoc-N-Me-D-Asn(Trt)-OH residue. The unreacted N-terminal amine of the preceding residue was then coupled during the next cycle, resulting in a deletion.

  • Expert Analysis & Solution: This is the most common failure mode. A single coupling, even for an extended time, is often insufficient.

    • Implement a Double Coupling Protocol: Immediately switch to a double coupling protocol for this specific residue. See Protocol 1 for a detailed, step-by-step workflow.

    • Verify Reagent Potency: Use a high-potency coupling reagent like HATU or PyAOP.[2] Ensure your reagents are fresh and anhydrous, as moisture degrades onium salts.

    • Increase Equivalents: For this specific step, use a higher excess of amino acid and coupling reagents (e.g., 4-5 equivalents relative to the resin loading).[1]

    • Monitor the Reaction: The standard Kaiser test does not work for secondary amines like N-methylated residues. Use a more appropriate test, such as the Bromophenol Blue test (see Protocol 2 ), to confirm reaction completion after the second coupling.[10]

Problem 2: I'm observing a side product with a mass of +137 Da (or similar) on the N-terminus of my peptide.
  • Root Cause: This is likely due to guanidinylation of the peptide's N-terminal amine by an aminium/uronium-based coupling reagent (e.g., HBTU, HATU).[6][10] This side reaction caps the peptide chain, preventing further elongation.

  • Expert Analysis & Solution: This occurs when the activated reagent reacts directly with the resin-bound amine before it can activate the carboxylic acid. The solution is to change the order of addition.

    • Employ Pre-activation: Always pre-activate the Fmoc-N-Me-D-Asn(Trt)-OH in a separate vessel for 1-5 minutes before adding the mixture to the resin. This involves mixing the amino acid, coupling reagent (HATU), and a hindered base (DIPEA) in DMF to form the active ester first. This consumes the coupling reagent, minimizing its direct interaction with the peptide chain.

    • Avoid Excess Base: Use the recommended stoichiometry of base (typically 2 equivalents relative to the amino acid). A large excess of base can accelerate side reactions.[6]

Problem 3: My final product shows two closely eluting peaks on HPLC with identical masses, suggesting epimerization.
  • Root Cause: Racemization (epimerization) at the alpha-carbon of the Fmoc-N-Me-D-Asn(Trt)-OH during the activation/coupling step.[11] Highly potent coupling reagents and extended activation times can increase this risk.[12]

  • Expert Analysis & Solution: While Fmoc-N-Me-D -Asn(Trt)-OH is the starting material, racemization would produce the L -diastereomer.

    • Minimize Pre-activation Time: Do not let the pre-activation mixture stand for longer than necessary (1-5 minutes is usually sufficient).[1][10] Prolonged exposure of the activated amino acid to base increases the risk of epimerization.

    • Use a Hindered Base: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These sterically hindered bases are less likely to cause racemization compared to less hindered bases.[2]

    • Consider Phosphonium Reagents: If racemization persists, switching from HATU to a phosphonium-based reagent like PyAOP may be beneficial, as they are often associated with lower levels of epimerization.[2]

Data Presentation & Reagent Comparison

Table 1: Comparison of Recommended Coupling Reagents for Fmoc-N-Me-D-Asn(Trt)-OH

ReagentTypeRelative ReactivityKey AdvantagesPotential Issues
HATU Aminium SaltExcellentHigh coupling efficiency, suppresses racemization, widely used and validated for hindered couplings.[2]Can cause guanidinylation if not pre-activated.[2][10]
PyAOP Phosphonium SaltExcellentHighly effective for N-methyl amino acids, very low racemization potential.[2][4]Higher cost, solutions in DMF have moderate stability.
COMU Aminium SaltExcellentReactivity comparable to HATU, safer byproducts (no HOBt/HOAt), good solubility.[3]Less historical data compared to HATU but proven to be highly effective.
HCTU Aminium SaltGood to ExcellentMore cost-effective than HATU, high reactivity.Generally considered slightly less potent than HATU for the most challenging couplings.[2]

Optimized Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed to maximize the incorporation of Fmoc-N-Me-D-Asn(Trt)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with deprotected N-terminus

  • Fmoc-N-Me-D-Asn(Trt)-OH (4 eq.)

  • HATU (4 eq.)[10]

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)[10]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

First Coupling:

  • Resin Preparation: Ensure the N-terminus of the peptide-resin is fully deprotected (Fmoc group removed) and washed thoroughly with DMF (5-7 times) to remove residual piperidine.[1]

  • Pre-activation: In a separate, dry vessel, dissolve Fmoc-N-Me-D-Asn(Trt)-OH (4 eq.) and HATU (4 eq.) in a minimal volume of DMF. Add DIPEA (8 eq.) and agitate gently for 2 minutes.[1] The solution may change color.

  • Coupling Reaction: Add the pre-activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[1]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

Second Coupling: 5. Repeat Pre-activation: Prepare a fresh solution of activated Fmoc-N-Me-D-Asn(Trt)-OH exactly as described in Step 2. 6. Repeat Coupling: Add the fresh solution to the same peptide-resin and agitate for another 1-2 hours at room temperature. 7. Final Washing: Drain the vessel and wash the resin thoroughly with DMF (5-7 times) to prepare it for the next deprotection step or final cleavage. 8. Monitoring (Optional but Recommended): Before proceeding, take a small sample of resin beads and perform the Bromophenol Blue test (Protocol 2 ) to confirm the absence of free secondary amines.

Protocol 2: Monitoring Coupling Completion (Bromophenol Blue Test)

This qualitative test is used to detect unreacted secondary amines, for which the ninhydrin-based Kaiser test is ineffective.

Materials:

  • Small sample of washed peptide-resin beads

  • Bromophenol Blue (0.1% w/v in DMF)

  • DMF for washing

Procedure:

  • Place a few beads of the washed and dried resin into a small glass test tube.

  • Add 2-3 drops of the Bromophenol Blue solution.

  • Observe the color of the beads and the solution.

    • Positive (Incomplete Coupling): The beads and/or solution turn a distinct blue or blue-green color. This indicates the presence of unreacted secondary amines. Another coupling cycle is required.

    • Negative (Complete Coupling): The beads and solution remain yellow/orange (the color of the reagent). This indicates the reaction is complete.[10]

Visualized Workflows and Mechanisms

Double Coupling Workflow Diagram

Double_Coupling_Workflow cluster_prep Preparation cluster_c1 First Coupling Cycle (1-2h) cluster_c2 Second Coupling Cycle (1-2h) cluster_end Completion & Verification start Start: Deprotected Peptide-Resin preact1 Pre-activate: AA + HATU + DIPEA start->preact1 couple1 Add to Resin & Agitate preact1->couple1 wash1 Wash Resin (DMF) couple1->wash1 preact2 Prepare FRESH Pre-activation Mix wash1->preact2 couple2 Add to Resin & Agitate preact2->couple2 wash2 Final Wash (DMF) couple2->wash2 monitor Bromophenol Blue Test wash2->monitor complete Result: Negative (Yellow) Coupling Complete monitor->complete incomplete Result: Positive (Blue) Repeat Coupling monitor->incomplete next_step Proceed to Next Deprotection Step complete->next_step

Caption: Workflow for the recommended double coupling protocol.

Aspartimide Formation Mechanism

Aspartimide_Formation cluster_mechanism Base-Catalyzed Side Reaction (e.g., Piperidine) peptide Peptide Backbone -Asp(OR)-Gly- attack 1. Intramolecular Attack (Backbone N attacks side-chain C=O) peptide->attack - H+ aspartimide 2. Aspartimide Intermediate (5-membered ring) attack->aspartimide racemization Epimerization at α-carbon (D/L mixture) aspartimide->racemization Rapid equilibrium ring_opening 3. Nucleophilic Ring Opening (by Piperidine/H2O) aspartimide->ring_opening + Nu:⁻ alpha_peptide α-Aspartyl Peptide (Correct linkage, but racemized) ring_opening->alpha_peptide beta_peptide β-Aspartyl Peptide (Incorrect linkage) ring_opening->beta_peptide

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
  • BenchChem Technical Support. (2025). A Comparative Guide on Fmoc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis.
  • Smolecule Technical Support. (2026, February). Troubleshooting Guide: Common Synthesis Issues & Solutions.
  • BenchChem Technical Support. (2025).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTec. (n.d.).
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • Iris Biotech GmbH. (n.d.).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Scribd. (2022, June 27). Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis.
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH.

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization of cis/trans Isomerism in N-Methyl Peptides: A Technical Guide

Topic: NMR Characterization of cis/trans Isomerism in N-Methyl Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of cis/trans Isomerism in N-Methyl Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptidomimetic drug design, N-methylation is a strategic modification used to enhance metabolic stability, membrane permeability, and oral bioavailability. However, this modification introduces a significant structural variable: amide bond isomerism . Unlike standard peptide bonds which overwhelmingly favor the trans conformation (


), N-methylated amides possess a lowered rotational energy barrier, leading to a significant population of the cis conformer (

) in solution.

This guide provides a rigorous, comparative analysis of NMR methodologies for characterizing this isomerism. It moves beyond basic spectral observation to establish a self-validating workflow for distinguishing conformers, quantifying populations, and assigning absolute stereochemistry.

Part 1: The Mechanistic Challenge

The "Chameleon" Effect of N-Methylation

The peptide bond typically exhibits a partial double-bond character, creating a planar geometry. In standard amino acids, the steric clash between the


 and 

substituents in the cis form makes the trans isomer energetically superior by

2.5 kcal/mol.

Why N-methylation changes the game: Replacing the amide proton (


) with a methyl group (

) introduces steric bulk on the nitrogen.
  • Steric Leveling: The energy difference between cis and trans states narrows significantly because the

    
     group clashes with the preceding carbonyl oxygen in the trans state, partially offsetting the penalty of the cis state.
    
  • Equilibrium: While trans usually remains the major species, the cis population can rise to 10–40%, creating a complex equilibrium mixture that complicates HPLC purification and SAR (Structure-Activity Relationship) analysis.

  • Bioactivity Impact: The cis and trans isomers present vastly different 3D topographies to a biological target. Misidentifying the bioactive conformer can lead to dead-end lead optimization.

Part 2: Comparative Analysis of NMR Methods

The following table compares the four primary NMR approaches for characterizing these isomers.

FeatureMethod A: 1D

H NMR
Method B: 2D NOESY Method C: 2D ROESY Method D:

C Chemical Shift
Primary Utility Quantification & DetectionStereochemical Assignment (High MW) Stereochemical Assignment (Mid MW) Validation & Proline Analysis
Diagnostic Signal Peak doubling (split signals)Through-space NOE correlationsThrough-space ROE correlations

between

and

Sensitivity HighMediumMediumLow (requires higher conc.)
MW Limit None

Da (approx.)

Da
None
Key Limitation Cannot distinguish cis vs trans aloneNull NOE zone for mid-sized peptidesSpin-lock heating; lower sensitivityIndirect evidence
"Smoking Gun" Integration ratio

(cis) vs

(trans)
Positive cross-peaks (distinct from EXSY)

shift difference
Deep Dive: NOESY vs. ROESY

For most peptidomimetics (MW 500–1500 Da), ROESY is the superior choice .

  • The Null Effect: In this molecular weight range, the molecular tumbling rate (

    
    ) often leads to zero NOE intensity in standard NOESY experiments.
    
  • Exchange Artifacts: N-methyl isomers are in chemical exchange. In NOESY, exchange peaks (EXSY) and NOE peaks have the same phase (usually negative relative to diagonal). In ROESY, ROE peaks are positive (opposite to diagonal) while EXSY peaks are negative . This allows you to instantly distinguish a physical conformational change from a chemical exchange event.

Part 3: Detailed Experimental Protocol

Sample Preparation
  • Solvent Selection: Start with DMSO-d6 . It stabilizes the structure and often separates the cis/trans signals better than

    
    . If signals overlap, switch to 
    
    
    
    or a mix.
  • Concentration: 2–5 mM is ideal.

  • Equilibration: Ensure the sample is at equilibrium. Freshly dissolved crystals may retain a solid-state conformation. Allow 30 mins at room temperature before acquisition.

The "Diagnostic" Workflow

Step A: 1D Screening Acquire a standard proton spectrum. Look for "shadow peaks"—smaller signals near the main amide or N-methyl resonances.

  • Criterion: If the N-methyl singlet is split (e.g., a major peak at 3.0 ppm and a minor at 2.8 ppm), isomerism is present.

Step B: 2D Assignment (ROESY/NOESY) Set up the experiment based on MW.

  • Pulse Sequence: roesyphpr (or equivalent phase-sensitive ROESY).

  • Mixing Time: 200–300 ms. (Too short = weak signal; Too long = spin diffusion).

  • TOCSY pairing: Run a TOCSY (60-80 ms mixing time) to identify the spin systems of the amino acids before looking for inter-residue connections.

Data Interpretation (The Rules)

To assign the geometry of the bond between Residue


 and Residue 

(where

is N-methylated):
  • The Trans Rule (Major): Look for a strong correlation between

    
      and 
    
    
    
    .
    • Geometry: The

      
       and 
      
      
      
      are on opposite sides (
      
      
      ), bringing the
      
      
      of the preceding residue close to the N-methyl group of the current residue.
  • The Cis Rule (Minor): Look for a strong correlation between

    
      and 
    
    
    
    .
    • Geometry: The

      
       and 
      
      
      
      are on the same side (
      
      
      ), bringing the two alpha protons into close proximity (
      
      
      ). This is the definitive "smoking gun" for cis amides.

Part 4: Visualization & Logic Flow

The following decision tree outlines the logical process for assigning N-methyl peptide isomerism.

NMR_Workflow Start Sample Preparation (DMSO-d6 preferred) OneD 1D 1H NMR Spectrum Start->OneD CheckSplit Are N-Me or Amide signals split? OneD->CheckSplit SingleConf Single Conformer (Likely Trans) CheckSplit->SingleConf No Isomerism Isomerism Detected (Calculate Ratio) CheckSplit->Isomerism Yes MWCheck Check Molecular Weight Isomerism->MWCheck NOESY 2D NOESY (MW > 1500) MWCheck->NOESY High MW ROESY 2D ROESY (MW 500-1500) MWCheck->ROESY Mid MW Assign Analyze Cross-Peaks (Residue i to i+1) NOESY->Assign ROESY->Assign TransPath Strong NOE/ROE: H_alpha(i) <-> N-Me(i+1) Assign->TransPath CisPath Strong NOE/ROE: H_alpha(i) <-> H_alpha(i+1) Assign->CisPath Conclusion Final Structural Assignment TransPath->Conclusion CisPath->Conclusion

Figure 1: Decision tree for the NMR characterization of N-methyl peptide isomerism. Note the critical branch point for selecting ROESY vs. NOESY based on molecular weight.

Part 5: Case Study Data & Reference Values

When analyzing your data, compare your observed chemical shifts and NOE patterns against these established trends.

Table 2: Diagnostic Parameters for cis vs trans (N-Me-Ala example)
ParameterTrans Isomer (Major) Cis Isomer (Minor) Reasoning

NOE
Weak / AbsentStrong Distance is

in cis;

in trans.

NOE
Strong Weak

is spatially close to preceding

in trans.

Shift (

)

30–32 ppm

28–30 ppm
Cis methyl is often upfield shielded by the carbonyl.

Shift (

)
DownfieldUpfieldGamma-gauche effect compresses the cis carbon shifts.
Exchange Peak (ROESY) Negative PhaseNegative PhaseChemical exchange (EXSY) is distinct from ROE (Positive).
Self-Validating the Protocol

To ensure your assignment is correct, look for the Exchange Cross-Peaks (EXSY) .

  • In a ROESY spectrum, if you see a peak connecting the putative cis N-Me signal and the trans N-Me signal, and this peak has the same phase as the diagonal (usually negative), it confirms that these two peaks are indeed the same chemical group exchanging between two conformations. This validates that you are observing isomerism and not an impurity.

References

  • Scheraga, H. A. (1981). Theoretical and experimental studies of conformations of polypeptides.[1][2] Investigates the thermodynamic basis of the cis/trans equilibrium.

    • (General Lab Page for Context)

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

    
    , 
    
    
    
    , etc.).
  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie. Establishes the use of ROESY for mid-sized peptide analysis.

  • Duggan, B. M., et al. (2005). Assignment of the cis and trans conformers of N-methylated peptides.[3][4][5][6] Journal of Biomolecular NMR. Provides specific chemical shift data for N-methyl groups.

Sources

Comparative

The Dual Shield: A Comparative Guide to the Proteolytic Stability of N-Me-D-Asn vs. D-Asn Peptides

In the landscape of peptide therapeutic development, overcoming proteolytic instability is a paramount challenge. The short in vivo half-life of natural L-peptides, owing to their rapid degradation by proteases, signific...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide therapeutic development, overcoming proteolytic instability is a paramount challenge. The short in vivo half-life of natural L-peptides, owing to their rapid degradation by proteases, significantly curtails their therapeutic potential.[1][2] To counter this, medicinal chemists employ various strategies, including the incorporation of non-proteinogenic amino acids. This guide provides an in-depth comparison of two powerful modifications: the use of a D-amino acid (D-Asn) and the synergistic combination of a D-amino acid with N-methylation (N-Me-D-Asn). We will explore the underlying mechanisms of protection and provide a detailed experimental framework for their head-to-head comparison.

The Mechanisms of Proteolytic Resistance

Proteases, the enzymatic scissors of the biological world, are exquisitely stereospecific. Their active sites are chiral environments, evolved to recognize and bind L-amino acid substrates with high precision to catalyze the cleavage of peptide bonds.[3] Disrupting this specific recognition is the key to enhancing peptide stability.

The D-Amino Acid Shield: Steric Hindrance (D-Asn)

The substitution of a natural L-amino acid with its D-enantiomer is a well-established and highly effective strategy for conferring protease resistance.[4][5] The core principle is steric hindrance. The altered stereochemistry at the alpha-carbon (Cα) of a D-amino acid residue prevents the peptide from docking correctly within the protease's active site.[6] Molecular dynamics simulations have revealed that this improper fit severely compromises the binding affinity between the peptide and the enzyme and significantly alters the distance between the scissile peptide bond and the catalytic triad of the protease, rendering cleavage inefficient or impossible.[1][7]

The N-Methylation Shield: Disrupting the Hydrogen Bond Network (N-Me)

N-methylation involves replacing the hydrogen atom on a backbone amide nitrogen with a methyl group.[8][9] This seemingly minor modification has profound consequences for proteolytic stability through two primary effects:

  • Steric Shielding: The added methyl group provides a physical block, shielding the adjacent peptide bonds from the protease's approach.[3][8]

  • Hydrogen Bond Disruption: N-methylation removes a crucial hydrogen bond donor from the peptide backbone.[8] This prevents the formation of key hydrogen bonds that are necessary to stabilize the enzyme-substrate complex, thereby inhibiting catalysis.

The Dual Shield Advantage: N-Me-D-Asn

Combining a D-amino acid with N-methylation, as in N-Me-D-Asn, offers a powerful, dual-pronged approach to proteolytic resistance.[3] This strategy leverages two distinct and complementary mechanisms simultaneously. The protease is first thwarted by the incorrect stereochemistry of the D-isomer, and any residual, non-optimal binding is further destabilized by the inability to form essential hydrogen bonds due to N-methylation. This synergistic effect is expected to confer a degree of proteolytic resistance far superior to that provided by a D-amino acid alone.[3]

Experimental Design for a Head-to-Head Comparison

To empirically validate the superior stability of N-Me-D-Asn containing peptides, a well-controlled in vitro stability assay is essential. This protocol provides a self-validating system to quantify and compare the degradation kinetics of three model peptides.

Design of Model Peptides

To isolate the effect of the modifications, three short peptides should be synthesized, differing only at the position of interest (X):

  • Control Peptide (L-Asn): Ac-Tyr-Gly-Gly-L-Asn -Gly-Gly-Lys-NH₂

  • D-Asn Peptide: Ac-Tyr-Gly-Gly-D-Asn -Gly-Gly-Lys-NH₂

  • N-Me-D-Asn Peptide: Ac-Tyr-Gly-Gly-N-Me-D-Asn -Gly-Gly-Lys-NH₂

Causality Behind Experimental Choices:

  • N-terminal Acetylation (Ac) and C-terminal Amidation (NH₂): These modifications protect the termini from degradation by exopeptidases, ensuring that any observed cleavage is due to endopeptidases acting on internal peptide bonds.

  • Flanking Glycine Residues: Glycine residues are chosen for their conformational flexibility and minimal side-chain interference, ensuring that stability differences are primarily attributable to the Asn modification.

  • Tyr and Lys Residues: These are included to provide a strong chromophore (Tyr) for UV detection in HPLC and a potential (though non-central) cleavage site for enzymes like trypsin (Lys), making the peptide susceptible to a broader range of proteases.

In Vitro Stability Assay Protocol

This protocol uses human serum, which contains a complex mixture of proteases, to simulate physiological conditions.[2][10]

Materials:

  • Synthesized model peptides (stock solutions at 1 mg/mL in water or DMSO)

  • Pooled human serum (commercially available, stored at -80°C)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% (w/v) Trichloroacetic Acid (TCA) for protein precipitation

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[11]

Workflow Diagram:

G cluster_prep 1. Incubation Setup cluster_sampling 2. Time-Point Sampling cluster_quench 3. Reaction Quenching cluster_analysis 4. Analysis P Peptide Stocks (L, D, N-Me-D) I Incubate at 37°C P->I S Human Serum (Pre-warmed to 37°C) S->I T Take Aliquots (t = 0, 0.5, 1, 2, 4, 8, 24h) I->T Q Add 10% TCA (Quench & Precipitate Proteins) T->Q C Centrifuge (12,000 x g, 10 min) Q->C SN Collect Supernatant C->SN HPLC RP-HPLC Analysis SN->HPLC Data Calculate % Intact Peptide Determine Half-Life (t½) HPLC->Data

Caption: Experimental workflow for assessing peptide stability in human serum.

Step-by-Step Procedure:

  • Preparation: Thaw pooled human serum on ice and pre-warm to 37°C in a water bath.

  • Reaction Initiation: For each peptide, add the peptide stock solution to the pre-warmed serum to a final concentration of 100 µM. Vortex gently to mix. This is your t=0 time point.

  • Incubation: Incubate the peptide-serum mixtures at 37°C, preferably with gentle agitation.[12]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60 min for the L-Asn peptide; 0, 1, 2, 4, 8, 24 hours for the D-Asn and N-Me-D-Asn peptides), withdraw a 50 µL aliquot.

  • Quenching and Protein Precipitation: Immediately add the 50 µL aliquot to a microcentrifuge tube containing 100 µL of ice-cold 10% TCA.[10] Vortex and incubate on ice for 10 minutes. This step stops all enzymatic activity and precipitates the larger serum proteins.

  • Clarification: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the peptide, to an HPLC vial for analysis.[2]

  • RP-HPLC Analysis: Analyze the samples using a C18 column. The amount of intact peptide is quantified by integrating the area of the corresponding peak detected at 214 or 280 nm.[10][13]

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is set to 100%). Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide by fitting the data to a one-phase decay model.[14]

Expected Results and Data Interpretation

The experimental data are expected to demonstrate a clear hierarchy of stability. The results can be summarized in a table for easy comparison.

Table 1: Expected Proteolytic Half-Life (t½) in Human Serum

Peptide ModificationKey Resistance Mechanism(s)Expected Half-Life (t½)
L-Asn (Control) NoneMinutes
D-Asn Steric Hindrance at CαHours to >1 day[5][15]
N-Me-D-Asn Steric Hindrance at Cα + H-Bond Disruption & Steric Shielding at BackboneSignificantly >24 hours; potentially no degradation observed[3][16]

The N-Me-D-Asn peptide is hypothesized to show minimal to no degradation over a 24-hour period, highlighting the profound stabilizing effect of the dual-shield approach. In contrast, the L-Asn control will degrade rapidly, while the D-Asn peptide will show intermediate, though significantly enhanced, stability.[15]

Mechanism Visualization:

G cluster_L A) L-Peptide (Susceptible) cluster_D B) D-Peptide (Resistant) cluster_NMeD C) N-Me-D-Peptide (Highly Resistant) L_pep L-Peptide Correct Fit Protease_L Protease Active Site Catalytic Triad L_pep:f1->Protease_L:f0 Binds Cleavage CLEAVAGE Protease_L->Cleavage D_pep D-Peptide Steric Hindrance Protease_D Protease Active Site Catalytic Triad D_pep:f1->Protease_D:f0 Misfit No_Cleavage_D NO CLEAVAGE Protease_D->No_Cleavage_D NMeD_pep N-Me-D-Peptide Steric Hindrance + No H-Bond Donor Protease_NMeD Protease Active Site Catalytic Triad NMeD_pep:f1->Protease_NMeD:f0 Misfit & No H-Bonding No_Cleavage_NMeD NO CLEAVAGE Protease_NMeD->No_Cleavage_NMeD

Caption: Mechanisms of protease resistance for different peptide modifications.

Conclusion

The strategic incorporation of modified amino acids is indispensable for the development of robust peptide therapeutics. While substituting an L-amino acid with its D-enantiomer provides a substantial increase in proteolytic resistance, the combination of a D-amino acid with N-methylation offers a superior, dual-action strategy.[3] By simultaneously introducing steric hindrance at the side chain and disrupting the hydrogen-bonding network at the backbone, the N-Me-D-Asn modification is expected to yield peptides with exceptional biological half-lives. The experimental framework provided here allows for a direct and quantitative validation of this hypothesis, empowering researchers to make informed decisions in the design of next-generation, long-lasting peptide drugs.

References

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides | ACS Infectious Diseases. ACS Publications. Available at: [Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed. Available at: [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC. Available at: [Link]

  • Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. ACS Publications. Available at: [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Available at: [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

  • Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. Available at: [Link]

  • The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. Available at: [Link]

  • Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

Sources

Validation

A Comprehensive Guide to Validating N-methyl-D-Asn Incorporation Using ¹H NMR

For Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern chemical biology and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern chemical biology and drug development.[][2][3][4][5] This powerful technique allows for the introduction of novel chemical functionalities, enabling the enhancement of therapeutic properties, the study of protein structure and function, and the development of new biomaterials.[][2] Among the various UAAs, N-methylated amino acids are of particular interest due to their ability to increase proteolytic stability, improve membrane permeability, and modulate peptide conformation.[6]

N-methyl-D-aspartic acid (N-methyl-D-Asn) is one such UAA whose successful incorporation requires rigorous analytical validation. This guide provides an in-depth, objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming the incorporation of N-methyl-D-Asn. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to aid researchers in making informed decisions for their validation strategies.

The Central Role of ¹H NMR in Structural Validation

¹H NMR spectroscopy stands as a uniquely powerful tool for the structural elucidation of peptides in solution.[7][8] Unlike methods that primarily provide molecular weight or purity information, ¹H NMR offers atom-specific insights into the chemical environment of each proton, making it indispensable for confirming the successful incorporation and localization of N-methyl-D-Asn.[6][8]

The key diagnostic signal for a successful N-methylation is the appearance of a new singlet in the ¹H NMR spectrum, typically between 2.7 and 3.1 ppm, corresponding to the N-methyl group protons.[9] The precise chemical shift of this signal is sensitive to the local electronic environment and the peptide's conformation.

Key Diagnostic Features in the ¹H NMR Spectrum:
  • N-Methyl Protons: A singlet peak appearing in the range of 2.7-3.1 ppm is the primary indicator of N-methylation.[9]

  • Alpha-Proton (CαH) Shift: The chemical shift of the alpha-proton of the N-methylated D-Asn residue will be altered compared to its non-methylated counterpart. This shift is influenced by the local conformation, including the cis/trans isomerization of the N-methylated amide bond.[9][10]

  • Amide Proton Disappearance: The amide proton signal of the N-methylated residue will be absent, as the proton has been replaced by a methyl group.

  • Nuclear Overhauser Effect (NOE) Correlations: 2D NOESY experiments can provide through-space correlations. For a trans N-methylated amide bond, a strong NOE is expected between the alpha-proton of the preceding residue and the N-methyl protons of the D-Asn. Conversely, a cis conformation would show a strong NOE between the alpha-protons of the preceding and the N-methylated residue.[9]

Experimental Workflow for ¹H NMR Validation

A robust validation protocol is crucial for obtaining high-quality, interpretable NMR data. The following workflow outlines the key steps and considerations.

Caption: Workflow for validating N-methyl-D-Asn incorporation using ¹H NMR.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Purity: Ensure the peptide sample is of high purity (>95%), as impurities can complicate spectral analysis.[7] High-performance liquid chromatography (HPLC) is the standard method for purification and purity assessment.[11][12][13][14]

    • Concentration: A sample concentration of 1-5 mg dissolved in 0.5-0.7 mL of deuterated solvent is typically required for ¹H NMR.[15][16] For peptide and protein NMR, concentrations in the range of 0.1-5 mM are common.[16][17]

    • Solvent: Choose a deuterated solvent that fully dissolves the peptide, such as D₂O, DMSO-d₆, or CD₃OD. The choice of solvent can affect the chemical shifts.[15][16]

    • Internal Standard: Add a reference standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for accurate chemical shift calibration.[8][18]

    • Clarity: The sample solution must be free of particulate matter. Centrifuge or filter the sample if necessary.[19]

  • NMR Data Acquisition:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution and sensitivity.[8]

    • 1D ¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum to obtain an overview of the sample and identify the characteristic N-methyl signal.[20]

    • 2D Correlation Spectroscopy (COSY/TOCSY): These experiments help in assigning proton signals within each amino acid residue by identifying through-bond scalar couplings.[7][15]

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments reveal through-space correlations between protons that are close in proximity, providing crucial information about the peptide's three-dimensional structure and the local conformation around the N-methylated residue.[7][21]

  • Data Analysis:

    • Spectral Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, Mnova) involving Fourier transformation, phasing, and baseline correction.

    • Chemical Shift Referencing: Calibrate the chemical shift axis using the internal standard.

    • Signal Assignment: Assign the proton resonances to their respective amino acid residues. The N-methyl signal should be readily identifiable.

    • Integration: Integrate the area of the N-methyl signal relative to other well-resolved proton signals to confirm the stoichiometry of incorporation.

    • Conformational Analysis: Analyze the NOESY/ROESY spectra to determine the cis/trans population of the N-methylated amide bond and to assess any conformational changes induced by the modification.

Comparative Analysis of Validation Techniques

While ¹H NMR is unparalleled for detailed structural confirmation, a comprehensive validation strategy often involves complementary techniques. Each method offers distinct advantages and limitations.

TechniquePrincipleAdvantagesLimitations
¹H NMR Spectroscopy Measures the resonance of proton nuclei in a magnetic field, providing detailed structural information.- Unambiguous confirmation of N-methylation.[6]- Provides information on local conformation and cis/trans isomerism.[9][10]- Can quantify incorporation levels.- Requires larger sample amounts (mg scale).[15]- Can be time-consuming for full assignment.- Spectral overlap can be an issue for larger peptides.[22]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, confirming the molecular weight.- High sensitivity, requiring minimal sample.[23]- Rapid and high-throughput.[24]- Confirms the correct mass corresponding to the incorporation of the N-methyl group (+14.01565 Da).[6][23]- Does not provide information on the location of the modification within the peptide sequence.[23]- Cannot distinguish between isomers.
Tandem MS (MS/MS) Fragments the peptide ion and analyzes the fragment ions to determine the amino acid sequence.- Can pinpoint the exact location of the N-methyl-D-Asn residue.[23]- Provides sequence confirmation.- Fragmentation of N-methylated peptides can be complex, sometimes leading to neutral loss of the methyl group.[23]
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity).- Excellent for assessing purity and quantifying the modified peptide.[11][13][14]- Can sometimes separate cis/trans isomers of N-methylated peptides.[9]- Does not provide structural information or confirm the identity of the modification.
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids and quantifies them.- Provides quantitative information on the amino acid composition.- Destructive technique.- Does not provide information on the sequence or the location of modifications.

Best Practices and Troubleshooting

  • Dealing with Cis/Trans Isomerism: The N-methylated amide bond can exist as a mixture of cis and trans isomers, which can lead to a doubling of some NMR signals.[9] Variable temperature NMR experiments can be used to study the kinetics of this isomerization.

  • Improving Spectral Resolution: For larger peptides where signal overlap is a problem, consider using higher field strength magnets, multidimensional (3D, 4D) NMR experiments, and isotopic labeling (e.g., ¹³C, ¹⁵N).[7][17][25][26]

  • Quantitative ¹H NMR (qNMR): For precise quantification of incorporation efficiency, qNMR can be employed. This requires careful experimental setup, including the use of a certified internal standard and ensuring full relaxation of all signals.[22]

Conclusion

Validating the successful incorporation of N-methyl-D-Asn is a critical step in the development of modified peptides. While techniques like mass spectrometry and HPLC are essential for confirming molecular weight and purity, ¹H NMR spectroscopy remains the gold standard for unambiguous structural validation .[6] Its ability to provide atom-specific information, confirm the presence and location of the N-methyl group, and offer insights into the conformational consequences of the modification is unmatched. By employing a multi-faceted analytical approach, with ¹H NMR at its core, researchers can ensure the integrity of their synthesized peptides and confidently advance their research and development efforts.

References

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • 7.5 High Resolution NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Sample requirements - Analyzing NMR data. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (2011, February 16). University of Leicester. Retrieved from [Link]

  • Paissoni, C., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. ACS Publications. Retrieved from [Link]

  • Hudson, J. B., et al. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. Retrieved from [Link]

  • LCGC International. (2022, April 15). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. ResearchGate. Retrieved from [Link]

  • HPLC of Peptides and Proteins. (n.d.). Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

  • ResolveMass. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Bertini, I., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Retrieved from [Link]

  • Bruker. (2025, November 13). A case study on the analysis of exenatide using NMR spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • NMR-BIO. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]

  • Profacgen. (2025, August 1). Incorporation of Unnatural Amino Acids into protein Service. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • Rennella, E., & Brutscher, B. (n.d.). Assigning methyl resonances for protein solution-state NMR studies. PMC. Retrieved from [Link]

  • Rodriguez, E. A., et al. (2009). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS. Retrieved from [Link]

  • van der Meel, R., et al. (2013). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. Retrieved from [Link]

  • James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology. Retrieved from [Link]

  • Supporting Information: Peptide modification confirmation via H NMR. (n.d.). Rsc.org. Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • Zaia, J. (2012). Mass Spectrometry and the Emerging Field of Glycomics. PMC. Retrieved from [Link]

  • White, C. J., et al. (n.d.). Conformational analysis of N-methylated peptides. ResearchGate. Retrieved from [Link]

  • Harvey, D. J. (2012). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. ACS Publications. Retrieved from [Link]

  • Gardner, K. H., & Kay, L. E. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Lewis Kay's Lab - University of Toronto. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts. J. Org. Chem. Retrieved from [Link]

  • Yang, Y., et al. (2023). Mass spectrometry-based structure-specific N-glycoproteomics and biomedical applications. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ChemHelp ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • NMR Chemical Shift - ppm, Upfield, Downfield. (n.d.). Chemistry Steps. Retrieved from [Link]

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Comparative

Enzymatic Degradation Assays for Peptides Containing N-Me-D-Asn: A Comparative Technical Guide

Executive Summary The incorporation of N-methyl-D-asparagine (N-Me-D-Asn) into peptide therapeutics represents a "dual-lock" strategy for overcoming metabolic instability. By combining the steric hindrance of N-methylati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methyl-D-asparagine (N-Me-D-Asn) into peptide therapeutics represents a "dual-lock" strategy for overcoming metabolic instability. By combining the steric hindrance of N-methylation with the stereochemical inversion of the D-isomer, this residue renders peptides virtually invisible to standard proteolytic enzymes.

This guide details the specific enzymatic assays required to validate this stability. Unlike standard L-peptides, which degrade in minutes, N-Me-D-Asn peptides often require aggressive proteolytic challenge assays to demonstrate degradation profiles suitable for regulatory filing. This document outlines the comparative performance of this modification and provides validated protocols for Serum, Microsomal, and Protease-specific assays.

Part 1: Mechanistic Expertise & Comparative Analysis

The "Dual-Lock" Stabilization Mechanism

Standard enzymatic assays often yield "No Degradation Observed" for N-Me-D-Asn peptides, leading to data interpretation challenges. Understanding the causality is essential for experimental design:

  • Stereochemical Mismatch (The First Lock): Mammalian proteases (e.g., Trypsin, Chymotrypsin) have active sites evolved to bind L-amino acids. The D-configuration of Asn alters the side-chain orientation, preventing the "induced fit" required for catalysis.

  • Steric Hindrance (The Second Lock): The N-methyl group replaces the amide proton. This eliminates a critical hydrogen bond donor often required for enzyme-substrate complexation and introduces steric bulk that physically blocks the protease from accessing the scissile bond.

Comparative Performance Matrix

The following table projects the comparative stability hierarchy you should expect when testing N-Me-D-Asn against its structural analogs.

Peptide VariantStructural FeatureSusceptibility to ProteolysisEst.[1] Plasma Half-Life (

)
Primary Degradation Pathway
L-Asn (Native) UnmodifiedHigh < 15 minsRapid endopeptidase cleavage
D-Asn Stereo-inversionLow 4 – 12 hoursSlow non-specific hydrolysis; rare D-proteases
N-Me-L-Asn MethylationMedium-Low 2 – 6 hoursReduced binding affinity; potential steric blockage
N-Me-D-Asn Dual Modification Negligible > 24 hours Hyper-stable ; primarily renal clearance (in vivo)

Technical Insight: In standard liver microsome assays, N-Me-D-Asn peptides often exhibit a


 exceeding the assay duration (e.g., >60 min). For accurate characterization, extended incubation times (up to 4 hours) or hepatocyte co-cultures are recommended over simple microsomes.

Part 2: Experimental Protocols & Workflows

Protocol A: Aggressive Proteolytic Challenge (Enzyme Cocktail)

Purpose: To demonstrate superior stability against concentrated digestive enzymes, simulating harsh GI environments or lysosomal degradation.

Reagents:

  • Enzyme Solution: Trypsin and Chymotrypsin (Promega/Sigma), prepared at high concentration (1:20 Enzyme:Substrate ratio, significantly higher than the standard 1:100).

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8 (volatile buffer ideal for LC-MS).

  • Quenching Solution: 1% Formic Acid in 50% Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Dissolve peptide substrate (N-Me-D-Asn variant and L-control) to 100 µM in Buffer.

  • Incubation: Add Enzyme Solution to substrate. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 8h, and 24h.

  • Quenching: Immediately add 50 µL Quenching Solution to stop the reaction.

  • Analysis: Analyze via LC-MS/MS (MRM mode).

Protocol B: Plasma/Serum Stability Assay (Ex Vivo)

Purpose: To assess stability in systemic circulation, accounting for serum proteases and peptidases.

Reagents:

  • Matrix: Pooled Human Plasma (lithium heparin) or Rat Plasma.

  • Internal Standard (IS): Stable isotope-labeled analog or a structural analog (e.g., Warfarin or Tolbutamide).

  • Precipitation Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Spiking: Spike test peptide into pre-warmed (37°C) plasma to a final concentration of 1–5 µM. (Keep DMSO < 0.5%).

  • Time Course: Incubate in a shaking water bath.

  • Extraction: At time points (0, 15, 30, 60, 120, 240 min), remove 50 µL plasma.

  • Protein Precipitation: Add 150 µL Ice-cold ACN (1:3 ratio) containing Internal Standard. Vortex vigorously for 30s.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C to pellet proteins.

  • Supernatant Analysis: Inject supernatant onto LC-MS/MS.

Protocol C: Liver Microsomal Stability (Metabolic)

Purpose: To determine intrinsic clearance (


) via CYP450 metabolism, distinguishing proteolytic stability from oxidative metabolism.

Reagents:

  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Workflow:

  • Pre-Incubation: Mix Buffer, Microsomes (0.5 mg/mL final), and Peptide (1 µM) at 37°C for 5 min.

  • Initiation: Add NADPH solution to start the reaction.[2] (Include a "No NADPH" control to rule out non-CYP degradation).

  • Sampling: Withdraw aliquots at 0, 5, 15, 30, 45, 60 min.

  • Termination: Quench with cold ACN containing Internal Standard.

  • Calculation: Plot ln(% Remaining) vs. Time to determine

    
     (elimination rate constant).
    



Part 3: Visualization of Workflows

Diagram 1: The "Dual-Lock" Stability Mechanism

This diagram illustrates why the N-Me-D-Asn residue resists enzyme binding compared to the native L-Asn.

StabilityMechanism cluster_L Native L-Peptide cluster_D N-Me-D-Asn Peptide Protease Protease Active Site (L-Specific) L_Peptide L-Asn Peptide (Fits Active Site) Protease->L_Peptide Recognizes D_Peptide N-Me-D-Asn Peptide (Steric + Stereo Block) Protease->D_Peptide Blocked by N-Methyl & D-Stereo Result_L Hydrolysis (Rapid Degradation) L_Peptide->Result_L Cleavage Result_D No Binding (High Stability) D_Peptide->Result_D Intact

Caption: The "Dual-Lock" mechanism where N-methylation provides steric hindrance and D-stereochemistry prevents active site recognition, resulting in proteolytic resistance.[3]

Diagram 2: Integrated Stability Testing Workflow

A decision matrix for researchers to select the appropriate assay based on the development stage.

AssayWorkflow Start Start: N-Me-D-Asn Peptide Synthesis Screen1 Phase 1: Aggressive Proteolytic Challenge (Trypsin/Chymotrypsin Cocktail) Start->Screen1 Decision1 Is degradation observed? Screen1->Decision1 Plasma Phase 2: Plasma Stability (Human/Rat Serum) Decision1->Plasma No (Stable) ResultUnstable Outcome: Redesign Sequence (Identify Cleavage Sites) Decision1->ResultUnstable Yes (>50% loss <1h) Microsome Phase 3: Microsomal Stability (CYP450 Metabolism) Plasma->Microsome ResultStable Outcome: High Stability Candidate (Proceed to In Vivo PK) Microsome->ResultStable High t1/2

Caption: Step-by-step decision matrix for validating peptide stability, moving from aggressive enzymatic challenges to physiological metabolic assays.

References

  • Di Gioia, M. L., et al. (2016).[4] N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Werner, H. M., et al. (2012). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands.[5] ACS Chemical Biology. Link

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay Protocol.[2][6][7][8]Link

  • Evotec/Cyprotex. (n.d.). Microsomal Stability Assay Guidelines.Link

  • BenchChem. (2025).[9] The Pivotal Role of N-Methylated Amino Acids in Biological Systems.[1][9][10]Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Fmoc-N-Me-D-Asn(Trt)-OH for Laboratory Professionals

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts;...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are critical components of responsible science. This guide provides an in-depth, authoritative protocol for the safe disposal of Fmoc-N-Me-D-Asn(Trt)-OH, a protected amino acid widely used in peptide synthesis. Our objective is to empower you, our valued colleagues in research and drug development, with the knowledge to manage this substance safely, ensuring regulatory compliance and protecting both personnel and the environment.

I. Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a strict regulatory framework designed to prevent harm to human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4] The foundational principle of these regulations is that chemical waste cannot be discarded as regular trash or poured down the sewer system unless explicitly determined to be non-hazardous and permissible by local authorities.[4][5]

The guiding philosophy for chemical disposal follows a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe handling from generation to final disposal.[4] This guide is built upon three pillars of this responsibility:

  • Waste Identification and Hazard Assessment: Correctly identifying the chemical and understanding its specific hazards.

  • Segregation and Containment: Separating incompatible waste streams and using appropriate, clearly labeled containers.[6][7]

  • Licensed Disposal: Transferring the contained waste to a certified hazardous waste management company for final treatment and disposal.[1][8]

II. Hazard Assessment of Fmoc-N-Me-D-Asn(Trt)-OH

Proper disposal begins with a thorough understanding of the substance's chemical and toxicological properties.

Chemical Identity:

  • Name: Fmoc-N-Me-D-Asn(Trt)-OH

  • CAS Number: 941296-80-6[9]

  • Molecular Formula: C39H34N2O5[10]

  • Appearance: Typically a powder or crystals.

Key Hazards & Properties:

  • Health Hazards: While not classified as acutely hazardous, it may be harmful if inhaled and can cause respiratory tract irritation.[11] Direct contact should be avoided, as with all laboratory chemicals.

  • Physical Hazards: It is classified as a Combustible Solid (Storage Class 11).

  • Environmental Hazards: This compound has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water. This classification is critical and strictly prohibits disposal down the drain, as even small amounts can cause significant environmental contamination.[1]

  • Reactivity: The material is stable under recommended storage conditions (2-8°C). However, it should be kept away from strong oxidizing agents and strong acids.[11] Its hazardous decomposition products include oxides of carbon and nitrogen.[11]

The presence of the Fluorenylmethyloxycarbonyl (Fmoc) and Trityl (Trt) protecting groups means that waste streams will often contain other chemicals used in peptide synthesis, such as solvents (e.g., Dichloromethane, Dimethylformamide) and deprotection reagents (e.g., Trifluoroacetic acid).[12][13][14] Therefore, the entire waste mixture must be treated as hazardous.

III. Step-by-Step Disposal Protocol

The following protocols provide a clear, actionable plan for managing waste containing Fmoc-N-Me-D-Asn(Trt)-OH. The fundamental rule is to never mix incompatible waste streams.[15]

Protocol 1: Disposal of Unused/Expired Solid Fmoc-N-Me-D-Asn(Trt)-OH

This procedure applies to the pure, solid compound that is expired, off-specification, or no longer needed.

  • Container Selection: Use the original manufacturer's container if it is in good condition. If not, select a new, clean, and chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly labeled as "Hazardous Waste".[2] The label must include:

    • The full chemical name: "Fmoc-N-Me-D-Asn(Trt)-OH". Abbreviations are not permitted.[2]

    • The CAS Number: "941296-80-6".

    • An indication of the hazard (e.g., "Combustible Solid," "Irritant").

    • The date waste was first added to the container (accumulation start date).[7]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and equipped with secondary containment to prevent spills from spreading.[16][17]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8][18]

Protocol 2: Disposal of Contaminated Labware and PPE

This applies to items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with solid Fmoc-N-Me-D-Asn(Trt)-OH.

  • Segregation: Collect all contaminated solid waste in a dedicated, durable plastic bag or a lined, puncture-resistant container. Do not mix this solid waste with liquid waste or non-hazardous trash.

  • Container Labeling: The container must be clearly labeled "Hazardous Waste" and list the contaminating chemical: "Solid Waste contaminated with Fmoc-N-Me-D-Asn(Trt)-OH".

  • Storage and Disposal: Store the sealed container in the designated hazardous waste accumulation area alongside other solid chemical waste. Arrange for pickup through your EHS department or a licensed contractor.

Protocol 3: Disposal of Liquid Waste Solutions

This protocol is for solutions containing dissolved Fmoc-N-Me-D-Asn(Trt)-OH, such as reaction mixtures or solutions in organic solvents (e.g., DMF, DCM).

  • Waste Stream Identification: This waste is considered a mixed hazardous waste due to the combination of the amino acid derivative and the organic solvent.

  • Container Selection: Use a chemically compatible, sealed liquid waste container. For organic solvents, glass or appropriate solvent-safe plastic carboys are required. Never use metal containers for acidic waste.[16] The container should only be filled to 90% capacity to allow for expansion.[16][17]

  • Labeling: Label the container as "Hazardous Waste". The label must list all constituents of the mixture by their full chemical names and estimate their percentages (e.g., "Dichloromethane: ~95%, Fmoc-N-Me-D-Asn(Trt)-OH: ~5%").[2]

  • Storage and Disposal: Store the sealed container in the hazardous waste accumulation area, ensuring it is segregated from incompatible materials (e.g., keep organic solvents away from oxidizers).[15] Arrange for pickup via your licensed waste disposal service.

IV. Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Ensure Personal Safety: Evacuate non-essential personnel. Ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and if dust is generated, respiratory protection.[11][18]

  • Contain the Spill: For a small spill of the solid powder, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[18]

  • Collect the Material: Carefully sweep or scoop up the spilled material and absorbent, and place it into a designated hazardous waste container.[11][19]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be collected and disposed of as contaminated solid waste (Protocol 2).[18]

  • Ventilate: Ensure the area is well-ventilated.[11]

V. Summary of Disposal Requirements

Waste StreamContainer TypeKey Labeling InformationDisposal Method
Unused/Expired Solid Original or new, sealed HDPE container"Hazardous Waste", "Fmoc-N-Me-D-Asn(Trt)-OH", CAS Number, Hazard PictogramsLicensed Chemical Waste Contractor
Contaminated Solids (Gloves, etc.) Lined, puncture-resistant container or durable plastic bag"Hazardous Waste", "Solid waste contaminated with Fmoc-N-Me-D-Asn(Trt)-OH"Licensed Chemical Waste Contractor
Liquid Waste (in organic solvent) Sealed, compatible glass or solvent-safe plastic carboy (90% full max)"Hazardous Waste", List all chemical constituents and percentages (e.g., "Dichloromethane 95%, Fmoc-N-Me-D-Asn(Trt)-OH 5%")Licensed Chemical Waste Contractor
Spill Cleanup Debris Lined, puncture-resistant container"Hazardous Waste", "Spill debris with Fmoc-N-Me-D-Asn(Trt)-OH"Licensed Chemical Waste Contractor

VI. Disposal Decision Workflow

The following diagram illustrates the logical steps for properly managing waste generated from activities involving Fmoc-N-Me-D-Asn(Trt)-OH.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Select & Label Container cluster_storage 3. Store Securely cluster_disposal 4. Final Disposal start Waste Generated Containing Fmoc-N-Me-D-Asn(Trt)-OH solid Pure Solid or Expired Reagent start->solid liquid Liquid Mixture (e.g., in DMF/DCM) start->liquid labware Contaminated Labware (Gloves, Tips, etc.) start->labware contain_solid Select sealed HDPE container. Label with full chemical name, CAS#, and 'Hazardous Waste'. solid->contain_solid contain_liquid Select sealed solvent-safe carboy. Label with ALL constituents and percentages. liquid->contain_liquid contain_labware Select lined, puncture-proof bin. Label as 'Contaminated Solid Waste' with chemical name. labware->contain_labware store Store in designated, secondary-contained hazardous waste accumulation area. Segregate incompatibles. contain_solid->store contain_liquid->store contain_labware->store dispose Arrange pickup by licensed EHS/Waste Disposal Contractor. Complete paperwork. store->dispose

Caption: Disposal workflow for Fmoc-N-Me-D-Asn(Trt)-OH waste.

VII. References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.

  • MilliporeSigma. Fmoc-N-Me-Asn(Trt)-OH 97 HPLC. Retrieved from MilliporeSigma website.

  • AAPPTec, LLC. MSDS - Safety Data Sheet for Fmoc-MeAsn(Trt)-OH-OH.

  • KM Pharma Solution Private Limited. MSDS - Fmoc-Asn(Trt)-OH.

  • Environmental Health and Safety, University of South Carolina. How to Dispose of Chemical Waste.

  • OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.

  • Advanced ChemTech. Fmoc-N-Me-Asn(Trt)-OH.

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.

  • PubChem. Fmoc-N-Me-D-Asn(Trt)-OH. Retrieved from PubChem database.

  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.

  • CymitQuimica. CAS 180570-71-2: Fmoc-D-Asn(Trt)-OH.

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.

  • AAPPTec, LLC. Safety Data Sheet for Fmoc-MeCys(Trt)-OH.

  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.

  • Office of Clinical and Research Safety, The University of Tennessee Health Science Center. The Laboratory Standard.

  • OSHA. OSHA Laboratory Standard 29 CFR 1910.1450.

  • Tion. Safe Storage and Disposal of Chemicals in A Lab.

  • Sigma-Aldrich. Fmoc-D-Asn(Trt)-OH 97.

  • American Chemical Society. Hazardous Waste and Disposal.

  • Peptides. Fmoc-Asn(Trt)-OH [132388-59-1].

  • Advanced ChemTech. Fmoc-Asn(Trt)-OH – Results in significantly purer peptides.

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • MedChemExpress. Fmoc-D-Asn(Trt)-OH | Amino Acid Derivative.

  • Benchchem. Proper Disposal of Fmoc-Pro-Pro-OH: A Comprehensive Guide for Laboratory Professionals.

  • ChemicalBook. (2026, January 13). FMoc-N-Me-Asn(trt)-OH | 941296-80-6.

  • Benchchem. Essential Guide to the Safe Disposal of Fmoc-Gln(Dod)-OH.

  • National Institutes of Health. NIH Waste Disposal Guide.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-N-Me-D-Asn(Trt)-OH

Welcome to your essential safety and operational guide for handling Fmoc-N-Me-D-Asn(Trt)-OH (CAS No: 2044711-09-1). As drug development professionals engaged in solid-phase peptide synthesis (SPPS), our primary goal is t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential safety and operational guide for handling Fmoc-N-Me-D-Asn(Trt)-OH (CAS No: 2044711-09-1). As drug development professionals engaged in solid-phase peptide synthesis (SPPS), our primary goal is to achieve scientific excellence without compromising safety. This document moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this valuable reagent. The protocols herein are designed to be self-validating systems, ensuring both your protection and the integrity of your research.

Fmoc-N-Me-D-Asn(Trt)-OH is a high-purity amino acid derivative, typically supplied as a combustible solid powder.[1] While specific hazard data for this exact compound is limited, the chemical class of Fmoc-protected amino acids and related reagents used in SPPS necessitates a cautious and well-defined handling strategy.[2] The primary risks associated with this and similar compounds are inhalation of fine dust particles, skin contact, and eye exposure, which can cause respiratory, skin, and eye irritation.[3] Therefore, a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is not just recommended—it is imperative.

Part 1: The Three Pillars of Protection: Engineering Controls, PPE, and Hygiene

Effective contamination control and personal safety are built on three foundational pillars. Neglecting one compromises the entire structure.

  • Engineering Controls (Your First Line of Defense): Before any PPE is worn, the environment itself must be engineered for safety. The primary goal is to minimize airborne particulate exposure.

    • Chemical Fume Hood: All weighing, reconstitution, and transfer of powdered Fmoc-N-Me-D-Asn(Trt)-OH must be performed inside a certified chemical fume hood.[4] This is non-negotiable. A fume hood controls aerosols and prevents the dispersion of fine powders into the laboratory environment.[4][5]

    • Ventilation: Ensure the laboratory has adequate general ventilation. For procedures generating dust, local exhaust ventilation is crucial to keep airborne levels below recommended exposure limits.[6][3][7]

  • Personal Protective Equipment (Your Second Line of Defense): PPE is the barrier between you and the chemical. Its effectiveness is entirely dependent on proper selection and consistent use.

  • Personal Hygiene (Your Constant Safeguard): Good hygiene practices are critical to prevent inadvertent exposure.

    • Always wash hands thoroughly with soap and water after handling the reagent, before leaving the lab, and before eating, drinking, or smoking.[6][3]

    • Contaminated clothing should be changed immediately.[3]

Part 2: Core PPE Protocol for Fmoc-N-Me-D-Asn(Trt)-OH

The following table summarizes the essential PPE required for handling Fmoc-N-Me-D-Asn(Trt)-OH in a typical research setting. The logic behind each selection is detailed in the subsequent sections.

PPE ComponentSpecificationRationale for Use
Eye Protection Safety glasses with side-shields, conforming to EN166 or ANSI Z87.1 standards.Protects against accidental splashes or airborne dust particles entering the eye, which may cause irritation.[6][7]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance and dexterity.[4] Gloves must be inspected before use and changed frequently.[7]
Body Protection Full-coverage laboratory coat.Protects skin and personal clothing from contamination with chemical dust.[4]
Foot Protection Closed-toe, non-permeable shoes.Prevents injury from spills and dropped equipment.[4]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when engineering controls (fume hood) are not available or during large-scale powder handling or spill cleanup where dust generation is significant.[3][5]

Part 3: Step-by-Step Operational and Disposal Plans

Workflow: From Weighing to Waste

This workflow diagram illustrates the decision-making process for PPE selection at each stage of handling the reagent.

PPE_Workflow PPE Decision Workflow for Handling Fmoc-N-Me-D-Asn(Trt)-OH cluster_prep Preparation & Weighing cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal cluster_ppe Required PPE Start Start: Retrieve Reagent InHood Work inside a Chemical Fume Hood? Start->InHood Weigh Weigh Solid Powder InHood->Weigh Yes PPE_Full Full PPE: - Core PPE - N95 Respirator InHood->PPE_Full No / Spill Cleanup Dissolve Dissolve in Solvent (e.g., DMF) Weigh->Dissolve PPE_Base Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Weigh->PPE_Base SPPS Perform Solid-Phase Peptide Synthesis Dissolve->SPPS Spill Accidental Spill? SPPS->Spill Clean Decontaminate Workspace SPPS->Clean Spill->Clean No Spill->PPE_Full Yes Dispose Dispose of Waste Clean->Dispose End End Task Dispose->End

Caption: PPE selection workflow based on task and engineering controls.

Procedure 1: Handling and Weighing the Solid Reagent
  • Pre-operation Check: Confirm the chemical fume hood is operational and certified. Don all core PPE: safety glasses with side shields, a lab coat, and nitrile gloves.[6][4][7]

  • Staging: Place all necessary equipment (spatula, weigh paper, container) inside the fume hood before opening the reagent bottle. This minimizes movement in and out of the hood.

  • Handling: Open the reagent container inside the fume hood. Use anti-static weighing techniques to minimize powder dispersion.[4] Avoid creating dust clouds.[3][5]

  • Post-weighing: Tightly close the main reagent container. Carefully transfer the weighed powder to your reaction vessel or dissolving solvent, still within the fume hood.

Procedure 2: Emergency Response for Spills
  • Evacuate and Alert: Evacuate personnel from the immediate spill area. Alert your supervisor and lab safety officer.

  • Assess and Don PPE: For a small, contained powder spill, ensure you are wearing full PPE, including a NIOSH-approved respirator (e.g., N95), before cleanup.[3][5][8]

  • Cleanup:

    • Do not use a dry cloth or compressed air, as this will aerosolize the powder.

    • Gently sweep up the powder and place it into a suitable, labeled container for chemical waste.[6][5]

    • If the reagent was in solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Wipe the spill area with soap and plenty of water.[8]

  • Disposal: Dispose of the waste container and any contaminated cleaning materials according to your institution's and local environmental regulations.[6][5]

Procedure 3: Disposal Plan
  • Contaminated Materials: All disposable items that have come into contact with Fmoc-N-Me-D-Asn(Trt)-OH (e.g., gloves, weigh paper, pipette tips) are considered chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not allow the product to enter drains.[3]

  • Final Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Part 4: Causality and Trustworthiness

  • Why a Fume Hood? Fmoc-N-Me-D-Asn(Trt)-OH is a fine powder. The primary risk is the inhalation of airborne particles, which can cause respiratory tract irritation.[3] A fume hood provides active containment, drawing particles away from your breathing zone, which is a far more reliable control than a simple dust mask worn in an open lab.

  • Why Nitrile Gloves? While the compound is not listed as a severe skin irritant, repeated contact with any chemical should be avoided.[6] Nitrile provides excellent protection against a wide range of chemicals used in peptide synthesis, including solvents like DMF and DCM, and is a robust physical barrier to the powder.[4]

  • Why Safety Glasses with Side Shields? Chemical powders can become airborne unexpectedly. Side shields provide crucial protection from particles that may approach from the side, a common scenario when working within the airflow of a fume hood.[6][7]

By adhering to these scientifically grounded procedures, you establish a self-validating system of safety. Each step is designed to mitigate a specific, identified risk, ensuring a secure environment for you and your colleagues, thereby building deep trust in our commitment to safety beyond the product itself.

References

  • Laboratory Safety Guidelines for Peptide Handling - Biovera Research.

  • Safety Data Sheet for Fmoc-MeCys(Trt)-OH - AAPPTec, LLC.

  • Safety Data Sheet for (R)-2-(Fmoc-amino)-hex-5-enoic acid - AAPPTec, LLC.

  • Peptide Synthesis for Beginners - American Peptide Society.

  • Fmoc-N-Me-Asn(Trt)-OH 97 HPLC - MilliporeSigma.

  • MSDS - Safety Data Sheet for Fmoc-MeAsn(Trt)-OH - AAPPTec, LLC.

  • Fmoc-N-Me-D-Asn(Trt)-OH - PubChem, National Institutes of Health.

  • MSDS - Fmoc-Asn(Trt)-OH - KM Pharma Solution Private Limited.

  • Safety Data Sheet for Fmoc-Gln(Trt)-OH - AAPPTec, LLC.

  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem.

Sources

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